L-6355
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30INO3/c1-4-7-11-23-24(19-10-8-9-12-21(19)30-23)25(28)18-13-14-22(20(26)17-18)29-16-15-27(5-2)6-3/h8-10,12-14,17H,4-7,11,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLFFXBYKTKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234893 | |
| Record name | L-6355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85642-08-6 | |
| Record name | L-6355 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085642086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-6355 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC6I46P5XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as Monoiodoamiodarone or Amiodarone Impurity C, is a molecule structurally related to the potent class III antiarrhythmic agent, Amiodarone. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, and physical and chemical characteristics. Due to the limited availability of specific pharmacological data for this particular analogue, this document leverages data from its parent compound, Amiodarone, to infer its potential mechanism of action and electrophysiological effects. This guide also includes a summary of a patented synthesis method and is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Core Chemical and Physical Properties
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is recognized as a significant impurity in the synthesis of Amiodarone.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C25H30INO3 | [3] |
| Molecular Weight | 519.42 g/mol | [3] |
| CAS Number | 85642-08-6 | [4][5] |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | PubChem |
| Synonyms | Monoiodoamiodarone, Deiodo Amiodarone, Amiodarone Impurity C, L-6355 | [6] |
| Appearance | Thick Colorless Gel / Colorless to yellow oily matter | [1][] |
| XLogP3 | 6.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 11 | PubChem |
| Topological Polar Surface Area | 42.7 Ų | PubChem |
| Storage Temperature | 2-8°C (Refrigerator) | [1][8] |
Inferred Mechanism of Action and Signaling Pathways
Amiodarone is a complex antiarrhythmic agent with effects spanning all four Vaughan-Williams classes.[9] Its primary mechanism is the blockade of potassium channels (Class III activity), which prolongs the cardiac action potential duration and the effective refractory period. Additionally, Amiodarone exhibits use-dependent sodium channel blockade (Class I activity), non-competitive anti-adrenergic effects (Class II activity), and calcium channel blockade (Class IV activity).[9][10]
It is highly probable that Monoiodoamiodarone shares a similar multi-channel blocking profile. The core benzofuran and the diethylaminoethoxy side chain, both present in this analogue, are known to be crucial for the antiarrhythmic activity of Amiodarone. The primary structural difference is the presence of a single iodine atom on the phenyl ring, as opposed to the two iodine atoms in Amiodarone. This variation may influence the potency and selectivity of the compound for various ion channels, but the overall mechanism is expected to be conserved.
The anticipated signaling pathway involves the direct modulation of ion channel proteins embedded in the cardiomyocyte membrane, leading to alterations in ion flux and, consequently, the electrophysiological properties of the cardiac cells.
Caption: Inferred multi-target mechanism of action based on structural similarity to Amiodarone.
Quantitative Data (Amiodarone as a Surrogate)
As of the date of this document, specific quantitative biological data (e.g., IC50 values, binding affinities) for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone are not available in the public domain. The following table presents data for the parent compound, Amiodarone, to provide a comparative context for its potential activity.
Table 3.1: In Vitro Electrophysiological Effects of Amiodarone
| Ion Channel | Assay Type | Species | IC50 (µM) | Reference |
| hERG (IKr) | Patch Clamp | Human | 0.9 - 1.3 | Various |
| Nav1.5 (INa) | Patch Clamp | Human | 10 - 30 | Various |
| Cav1.2 (ICa,L) | Patch Clamp | Human | ~10 | Various |
| KCNQ1/KCNE1 (IKs) | Patch Clamp | Human | >30 | Various |
Disclaimer: The data presented above is for Amiodarone and should not be directly extrapolated to Monoiodoamiodarone. The structural differences, notably the single iodine substitution, may significantly alter the potency and selectivity of the compound.
Experimental Protocols
Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
The following is a summarized synthesis protocol based on a patent application (CN114671836A). This protocol outlines a two-step process for the synthesis of Amiodarone Impurity C.
Step 1: Synthesis of Intermediate 1
-
Reactants:
-
Compound I: (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone
-
N,N-diethyl-β-chloroethylamine hydrochloride
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
-
Dissolve Compound I in the chosen solvent.
-
Add the base to the solution.
-
Introduce N,N-diethyl-β-chloroethylamine hydrochloride to the reaction mixture.
-
The molar ratio of Compound I to N,N-diethyl-β-chloroethylamine hydrochloride is typically in the range of 1:1.0-4.0.
-
The molar ratio of the base to Compound I is typically in the range of 1.0-4.0:1.0.
-
Heat the reaction mixture and reflux for a specified period (e.g., 6 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and perform a work-up to isolate the intermediate product. This may involve filtration, extraction, and solvent evaporation.
-
Step 2: Synthesis of Amiodarone Impurity C (Final Product)
-
Reactants:
-
Intermediate 1 from Step 1
-
Elemental Iodine (I2)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., methanol)
-
-
Procedure:
-
Dissolve Intermediate 1 in the chosen solvent.
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Add the base to the solution.
-
Slowly add a solution of elemental iodine in the same solvent.
-
Stir the reaction mixture at a low temperature for a specified duration.
-
Monitor the reaction for the formation of the final product.
-
Once the reaction is complete, quench the reaction and perform a work-up procedure, which may include extraction, washing, and drying of the organic phase.
-
Purify the crude product using a suitable technique such as column chromatography to obtain the final compound.
-
Caption: A two-step synthesis process for the target molecule as described in patent literature.
In Vitro Electrophysiology (General Protocol for Ion Channel Screening)
While no specific electrophysiological data exists for Monoiodoamiodarone, a general protocol for assessing the activity of a compound on cardiac ion channels using automated patch-clamp is provided below. This methodology is standard in preclinical cardiac safety assessment.
-
Cell Lines: Use stable cell lines expressing the human cardiac ion channel of interest (e.g., hERG, hNav1.5, hCav1.2) such as HEK293 or CHO cells.
-
Cell Culture: Maintain the cell lines in appropriate culture medium and conditions as recommended by the supplier. Passage the cells regularly to ensure they are in a healthy, logarithmic growth phase for experiments.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions in the appropriate extracellular buffer to achieve the desired final concentrations.
-
Automated Patch-Clamp Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension, intracellular and extracellular solutions, and the compound plate onto the instrument.
-
The instrument will automatically achieve whole-cell patch-clamp configuration.
-
Apply a voltage protocol specific to the ion channel being studied to elicit and measure the ionic currents.
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After establishing a stable baseline recording, apply the test compound at increasing concentrations.
-
Record the effect of the compound on the ion channel currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each compound concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Caption: Standardized workflow for assessing compound effects on cardiac ion channels.
Conclusion
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is a close structural analogue of the widely used antiarrhythmic drug Amiodarone. While its physicochemical properties are well-defined, there is a notable absence of specific pharmacological and electrophysiological data in the current scientific literature. Based on its structural similarity to Amiodarone, it is reasonable to hypothesize that it possesses multi-ion channel blocking activity, characteristic of a Class III antiarrhythmic agent with additional Class I, II, and IV properties. The provided synthesis protocol offers a pathway for obtaining this compound for further investigation. Future research should focus on detailed in vitro and in vivo studies to elucidate its precise mechanism of action, potency, and selectivity for various cardiac ion channels. Such studies are crucial to fully understand its pharmacological profile and potential as a therapeutic agent or to better characterize its impact as an impurity in Amiodarone formulations.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Amiodarone: electrophysiologic actions, pharmacokinetics and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Monoiodoamiodarone (50 mg) ((2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone)] - CAS [85642-08-6] [store.usp.org]
- 5. veeprho.com [veeprho.com]
- 6. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiodarone impurity C CRS (European Pharmacopoeia (EP) Reference Standard) | 85642-08-6 [sigmaaldrich.com]
- 9. droracle.ai [droracle.ai]
- 10. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of Monoiodoamiodarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of Monoiodoamiodarone, an important intermediate and known impurity in the manufacturing of the antiarrhythmic drug Amiodarone. Understanding the formation of this analogue is critical for process optimization and quality control in drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and a summary of relevant quantitative data.
Synthesis Pathway Overview
The synthesis of Monoiodoamiodarone, chemically known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone, is intrinsically linked to the synthesis of Amiodarone itself. It is typically formed as a result of incomplete iodination of the phenol intermediate. The general synthetic approach involves the acylation of a 2-butylbenzofuran core with a substituted benzoyl chloride, followed by etherification to introduce the diethylaminoethoxy side chain. The mono-iodinated species arises when the iodination step of the phenolic precursor is not driven to completion.
A plausible synthetic route, extrapolated from known Amiodarone syntheses, is presented below. This pathway highlights the key transformations leading to the formation of Monoiodoamiodarone.
Experimental Protocols
The following protocols are representative examples derived from the general knowledge of Amiodarone synthesis and may require optimization for specific laboratory conditions.
Step 1: Mono-iodination of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
Objective: To introduce a single iodine atom onto the phenolic ring of the starting material.
Procedure:
-
To a solution of 2-butyl-3-(4-hydroxybenzoyl)benzofuran in a suitable solvent such as methanol, add a stoichiometric equivalent of sodium hydroxide to form the phenoxide salt.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
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Slowly add a solution of one equivalent of iodine and potassium iodide in water to the reaction mixture with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
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Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield 2-butyl-3-(4-hydroxy-3-iodobenzoyl)benzofuran.
Step 2: Etherification to Yield Monoiodoamiodarone
Objective: To introduce the diethylaminoethoxy side chain via Williamson ether synthesis.
Procedure:
-
Suspend the 2-butyl-3-(4-hydroxy-3-iodobenzoyl)benzofuran in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate, to the suspension.
-
Add 2-diethylaminoethyl chloride hydrochloride and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Monoiodoamiodarone.
Quantitative Data
The following table summarizes key quantitative data for Monoiodoamiodarone.[][2][3][4]
| Property | Value |
| Molecular Formula | C25H30INO3 |
| Molecular Weight | 519.42 g/mol |
| Appearance | Colorless to yellow oily matter |
| Boiling Point | 586.1 ± 50.0 °C (Predicted) |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Storage | Store at -20 °C under an inert atmosphere |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
References
Unraveling the Enigmatic Mechanism of Monoiodoamiodarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoiodoamiodarone (MIA), a close structural analog and potential metabolite of the potent antiarrhythmic drug amiodarone, presents a compelling case study in structure-activity relationships. While amiodarone's multifaceted mechanism of action is well-documented, the specific molecular interactions and pharmacological profile of MIA remain less characterized. This in-depth technical guide synthesizes the available scientific literature to provide a comprehensive overview of the mechanism of action of monoiodoamiodarone, with a particular focus on its interaction with thyroid hormone receptors and other potential cellular targets. This document is intended to serve as a critical resource for researchers and professionals engaged in cardiovascular drug discovery and development, offering detailed experimental insights and highlighting areas for future investigation.
Introduction
Amiodarone is a highly effective antiarrhythmic agent, yet its clinical utility is often hampered by a significant side-effect profile, much of which is attributed to its di-iodo benzoyl moiety. Monoiodoamiodarone, also known as Amiodarone Related Compound C, differs from its parent compound by the absence of one iodine atom on the benzoyl ring. This structural alteration is predicted to significantly modulate its pharmacological and toxicological properties. Understanding the precise mechanism of action of MIA is crucial for elucidating the contribution of the iodine atoms to amiodarone's therapeutic efficacy and adverse effects, and for the potential design of safer antiarrhythmic drugs.
Core Mechanism of Action: A Focus on Thyroid Hormone Receptor Interaction
A significant aspect of amiodarone's pharmacology, and a key area of investigation for its analogs, is its interaction with thyroid hormone receptors (TRs). Amiodarone and its principal metabolite, desethylamiodarone (DEA), are known to interfere with thyroid hormone signaling.
Comparative Binding Affinity at Thyroid Hormone Receptors
Studies investigating the structure-function relationship of amiodarone analogs have revealed a critical role for the iodine atoms in TR binding. Research by van Beeren et al. (1996) provides the most direct quantitative data on the interaction of monoiodoamiodarone with thyroid hormone receptor isoforms α1 (TRα1) and β1 (TRβ1). The study demonstrates that MIA exhibits markedly reduced affinity for both receptor subtypes compared to amiodarone's metabolites.
Table 1: Comparative IC50 Values for Inhibition of T3 Binding to Thyroid Hormone Receptors [1]
| Compound | IC50 (x 10⁻⁵ M) for TRα1 | IC50 (x 10⁻⁵ M) for TRβ1 |
| Desethylamiodarone (DEA) | 4.7 ± 0.9 | 2.7 ± 1.4 |
| Desdiethylamiodarone (DDEA) | 3.7 ± 0.9 | 1.9 ± 0.3 |
| Monoiodoamiodarone | > 20 | > 20 |
| Desdiiodoamiodarone (DDIA) | 16.2 ± 5.6 | 9.1 ± 2.1 |
Data presented as mean ± SD. A higher IC50 value indicates lower binding affinity.
The significantly higher IC50 values for monoiodoamiodarone (>20 x 10⁻⁵ M) indicate a very weak, if any, inhibitory effect on the binding of triiodothyronine (T3) to both TRα1 and TRβ1 at the concentrations tested[1]. This suggests that the presence of two iodine atoms is crucial for high-affinity binding to thyroid hormone receptors.
Other Potential Molecular Targets
Beyond thyroid hormone receptors, preliminary data suggests that monoiodoamiodarone may interact with other signaling molecules.
Inhibition of Ca2+/Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase
Monoiodoamiodarone, also referred to as L-6355 in some literature, has been shown to inhibit Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase.
Table 2: Inhibitory Activity of Monoiodoamiodarone on Phosphodiesterase
| Compound | Target | IC50 |
| Monoiodoamiodarone (this compound) | Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase | 0.65 µM[2] |
This finding suggests a potential role for MIA in modulating intracellular signaling pathways regulated by cyclic nucleotides, which could have implications for its cardiovascular effects.
Inferred Effects on Cardiac Ion Channels: A Structure-Activity Perspective
Direct electrophysiological studies on the effects of monoiodoamiodarone on cardiac ion channels are notably absent in the published literature. However, based on extensive structure-activity relationship (SAR) studies of amiodarone and its derivatives, certain inferences can be drawn.
Amiodarone is a well-established multi-ion channel blocker, affecting sodium, potassium, and calcium channels, which contributes to its broad antiarrhythmic activity. The di-iodo substitution on the benzoyl ring is considered a key pharmacophoric feature for these effects. The removal of one iodine atom, as in MIA, is likely to significantly alter its interaction with these channels. General SAR principles for amiodarone analogs suggest that modifications to the iodinated benzoyl moiety can lead to a reduction in ion channel blocking activity. Therefore, it is hypothesized that monoiodoamiodarone possesses a significantly attenuated ion channel blocking profile compared to amiodarone.
Experimental Protocols
Thyroid Hormone Receptor Binding Assay
The following is a generalized protocol based on the methodology described in the study by van Beeren et al. (1996) for determining the IC50 values of amiodarone analogs on T3 binding to thyroid hormone receptors.
Objective: To determine the concentration of monoiodoamiodarone required to inhibit 50% of the specific binding of [¹²⁵I]T3 to in vitro expressed human TRα1 and TRβ1.
Materials:
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Recombinant human TRα1 and TRβ1 (e.g., expressed in Sf9 insect cells using a baculovirus system).
-
[¹²⁵I]T3 (radiolabeled triiodothyronine).
-
Unlabeled T3.
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Monoiodoamiodarone and other test compounds.
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Binding buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 5 mM dithiothreitol, pH 7.8).
-
Glass fiber filters.
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Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare nuclear extracts from cells expressing recombinant TRα1 or TRβ1.
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Incubation: In a series of tubes, incubate a fixed amount of the receptor preparation with a constant concentration of [¹²⁵I]T3 and varying concentrations of the test compound (monoiodoamiodarone).
-
Controls:
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Total Binding: Incubate receptor and [¹²⁵I]T3 without any competitor.
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Non-specific Binding: Incubate receptor and [¹²⁵I]T3 with a large excess of unlabeled T3.
-
-
Incubation Conditions: Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [¹²⁵I]T3 from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific [¹²⁵I]T3 binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of [¹²⁵I]T3, using non-linear regression analysis.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Hypothetical interaction of Monoiodoamiodarone with the thyroid hormone signaling pathway.
Caption: Experimental workflow for the thyroid hormone receptor binding assay.
Conclusion and Future Directions
The available evidence strongly suggests that monoiodoamiodarone has a significantly different pharmacological profile from its di-iodinated parent compound, amiodarone. Its weak interaction with thyroid hormone receptors indicates that the removal of a single iodine atom drastically reduces its activity at this off-target, which is implicated in some of amiodarone's adverse effects. The inhibitory effect on phosphodiesterase suggests an alternative signaling pathway that warrants further investigation.
The most significant gap in our understanding of monoiodoamiodarone's mechanism of action is the lack of direct evidence for its effects on cardiac ion channels. Future research should prioritize electrophysiological studies, such as patch-clamp analysis on various cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2), to definitively characterize its antiarrhythmic potential and compare it to amiodarone. Such studies are essential to fully elucidate the structure-activity relationships of iodinated benzofuran derivatives and to guide the development of novel antiarrhythmic agents with improved safety profiles.
References
In Vitro Profile of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone: An In-depth Technical Guide
Disclaimer: This technical guide details the in vitro effects of amiodarone , a structurally similar and well-researched antiarrhythmic agent. As of the latest literature review, specific in vitro studies on (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as monoiodoamiodarone, are not publicly available. Monoiodoamiodarone is recognized as an intermediate and a related compound to amiodarone.[] The data presented herein for amiodarone serves as a foundational reference for researchers, scientists, and drug development professionals investigating related benzofuran derivatives. The biological activities of monoiodoamiodarone may differ from those of amiodarone.
Introduction
Amiodarone is a potent class III antiarrhythmic agent with a broad spectrum of electrophysiological effects.[2][3] It is a benzofuran derivative characterized by its multi-channel blocking properties, affecting sodium, potassium, and calcium channels, in addition to exhibiting non-competitive α- and β-adrenergic blocking activities.[2][3] These actions collectively contribute to its primary effect of prolonging the cardiac action potential and refractory period, thereby suppressing various cardiac arrhythmias.[4] This guide provides a comprehensive overview of the reported in vitro effects of amiodarone, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate further research and development in this area.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from various in vitro studies on amiodarone.
Table 1: Cytotoxic and Growth Inhibitory Effects
| Cell Line/Tissue | Effect Measured | Concentration | Reference |
| FRTL-5 (rat thyroid cells) | Inhibition of TSH-stimulated cell growth | 3.75-7.5 µM | [5] |
| FRTL-5 (rat thyroid cells) | Significant 51Cr release (cytotoxicity) | 75-200 µM | [5] |
| CHO (Chinese hamster ovary) | Cytotoxicity | 75-200 µM | [5] |
| hTF (human thyroid follicles) | 51Cr release (cytotoxicity) | 37.5 µM | [5] |
| Mouse Lung Fragments | Incubation concentration for bioenergetics study | 22 µM | [2] |
Table 2: Electrophysiological Effects
| Preparation | Parameter Affected | Effect | Concentration | Reference |
| Rabbit Sinoatrial Node | Spontaneous beating rate, action potential amplitude, slope of phase 4 depolarization | Marked reduction | 100 µM | [6] |
| Human Ventricular Muscle | Action potential duration (APD90) | Lengthened | 5 µM (for a related compound) | [7] |
| Guinea Pig Hearts | AV-nodal, His-bundle, and intraventricular conduction | Prolongation | Not specified | [8] |
| Guinea Pig Hearts | QT-interval | Prolongation (by metabolite desethylamiodarone) | Not specified | [8] |
| Cardiac myocytes | Peak and late sodium currents (INa,P and INa,L) | Inhibition | 0.5 and 2.5 µM | [9] |
Experimental Protocols
This section details the methodologies employed in key in vitro studies of amiodarone.
Cytotoxicity Assay
-
Objective: To assess the cytotoxic effects of amiodarone on various cell lines.
-
Cell Lines: FRTL-5 (rat thyroid), CHO (Chinese hamster ovary), and primary cultures of human thyroid follicles (hTF).
-
Methodology:
-
Cells were radiolabeled with 51Cr.
-
Labeled cells were incubated for 24 hours with varying concentrations of amiodarone (3.75-200 µM).
-
Control groups included medium alone, medium with an iodinated radiographic contrast agent, and medium with potassium iodide.
-
Cytotoxicity was determined by measuring the amount of 51Cr released into the culture medium.[5]
-
-
Endpoint: Percentage of 51Cr release relative to control.
Sinoatrial Node Electrophysiology
-
Objective: To evaluate the acute electrophysiological effects of amiodarone on sinoatrial node automaticity.
-
Preparation: Isolated rabbit sinoatrial node tissue.
-
Methodology:
-
A microelectrode technique was used to record intracellular action potentials from the sinoatrial node cells.
-
Tissues were superfused with a physiological salt solution.
-
Amiodarone (100 µM) was added to the superfusate.
-
Changes in spontaneous beating rate, action potential amplitude, and the slope of phase 4 depolarization were measured.[6]
-
-
Endpoint: Electrophysiological parameters before and after drug application.
Cellular Bioenergetics in Lung Tissue
-
Objective: To investigate the impact of amiodarone on cellular bioenergetics in lung tissue.
-
Preparation: Lung fragments from BALB/c and Taylor Outbred mice.
-
Methodology:
-
Lung fragments were incubated in vitro with 22 µM amiodarone for several hours.
-
Cellular respiration (mitochondrial O2 consumption) was measured.
-
Cellular ATP levels, caspase activity, and glutathione levels were quantified.[2]
-
-
Endpoint: Changes in O2 consumption, ATP levels, caspase activity, and glutathione concentration.
Signaling Pathways and Mechanisms of Action
Amiodarone's antiarrhythmic effects stem from its multifaceted interaction with cardiac ion channels and receptors.
Multi-Channel Blockade
Amiodarone is known to block multiple ion channels involved in the cardiac action potential. This includes:
-
Potassium Channels (Class III action): Primarily blocks the delayed rectifier potassium current (IKr), which prolongs the repolarization phase (phase 3) of the action potential. This leads to an increased action potential duration and effective refractory period.[3][10]
-
Sodium Channels (Class I action): Blocks inactivated sodium channels, slowing the upstroke (phase 0) of the action potential and reducing the speed of conduction.[10]
-
Calcium Channels (Class IV action): Exhibits a weak blocking effect on L-type calcium channels, which can slow sinoatrial node firing and atrioventricular nodal conduction.[10]
Anti-Adrenergic Effects
Amiodarone also exhibits non-competitive antagonism at α- and β-adrenergic receptors. This β-blocking activity (Class II action) contributes to its negative chronotropic (slowing heart rate) and dromotropic (slowing conduction) effects.[10]
Summary and Future Directions
The in vitro data for amiodarone reveal a complex pharmacological profile characterized by multi-channel blockade and anti-adrenergic effects. These properties underpin its efficacy as a broad-spectrum antiarrhythmic agent. While this guide provides a comprehensive overview of amiodarone's in vitro actions, it is crucial to reiterate that these findings may not be directly extrapolatable to (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Future research should focus on dedicated in vitro studies of monoiodoamiodarone to elucidate its specific pharmacological and toxicological profile. Comparative studies with amiodarone and its other metabolites, such as desethylamiodarone, would be particularly valuable in understanding the structure-activity relationships within this class of compounds. Such investigations are essential for the rational design and development of novel antiarrhythmic agents with improved efficacy and safety profiles.
References
- 2. In vitro study on the pulmonary cytotoxicity of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The electrophysiologic basis for the use of amiodarone for treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular electrophysiologic effect of a new amiodarone like antiarrhythmic drug GYKI 16638 in undiseased human ventricular muscle: comparison with sotalol and mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of acute electrophysiological effects of amiodarone and its metabolite desethylamiodarone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
The Pharmacokinetics of Amiodarone and the Quest for Monoiodoamiodarone Data in Animal Models: An In-depth Technical Guide
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the pharmacokinetic properties of monoiodoamiodarone in animal models have revealed a significant data gap. Currently, there is a lack of publicly available, quantitative data detailing the absorption, distribution, metabolism, and excretion (ADME) of monoiodoamiodarone in common preclinical species. The vast majority of research focuses on the parent compound, amiodarone, and its principal active metabolite, desethylamiodarone.
Therefore, this technical guide will provide a comprehensive overview of the pharmacokinetics of amiodarone in various animal models, presenting the most relevant and detailed information available to date. This information serves as a critical foundation and a potential surrogate for understanding the likely behavior of closely related compounds like monoiodoamiodarone.
Quantitative Pharmacokinetic Parameters of Amiodarone in Animal Models
The following tables summarize key pharmacokinetic parameters of amiodarone in rats, dogs, and rabbits, compiled from various studies. These parameters are crucial for inter-species comparison and for the extrapolation of data in drug development.
Table 1: Pharmacokinetic Parameters of Amiodarone in Rats
| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |
| Elimination Half-life (t½) | 15 - 105 hours | Oral | 100 - 200 mg/kg | Not Specified | [1] |
| 514 minutes (8.57 hours) | Intravenous | 50 mg/kg | Not Specified | [2] | |
| 17 - 20 hours | Intravenous | 30 - 120 mg/kg | Sprague-Dawley | [3] | |
| Volume of Distribution (Vd) | 29.51 L/kg | Intravenous | 50 mg/kg | Not Specified | [2] |
| Clearance (CL) | 17.7 to 10.0 ml/min/kg | Intravenous | 30 - 120 mg/kg | Sprague-Dawley | [3] |
| Bioavailability (F) | 17% - 60% (average 39%) | Oral | 100 - 200 mg/kg | Not Specified | [1] |
| Absorption Half-life (t½a) | 1.83 hours | Oral | 100 - 200 mg/kg | Not Specified | [1] |
Table 2: Pharmacokinetic Parameters of Amiodarone in Dogs
| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |
| Elimination Half-life (t½) | 3.2 - 3.5 hours (single dose) | Intravenous | 5 - 40 mg/kg | Not Specified | [4] |
| 3.2 days (repeated administration) | Oral | 20-40 mg/kg/day | Mongrel | [5] | |
| Apparent Volume of Distribution (Vd) | 35 L/kg | Intravenous | 10 mg/kg | Not Specified | [6] |
Table 3: Pharmacokinetic Parameters of Amiodarone in Rabbits
| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |
| Myocardial Concentration | 7.0 +/- 1.9 µg/g | Intravenous | 10 mg/kg | Not Specified | [7] |
| Serum Concentration | 0.49 +/- 0.17 µg/ml | Intravenous | 10 mg/kg | Not Specified | [7] |
Experimental Protocols in Amiodarone Pharmacokinetic Studies
The methodologies employed in pharmacokinetic studies of amiodarone are critical for the interpretation of the resulting data. Below are summaries of typical experimental protocols.
Animal Models
-
Rats: Male Sprague-Dawley rats are frequently used.[3]
-
Dogs: Mongrel dogs have been utilized in studies involving both single and repeated dosing regimens.[5]
-
Rabbits: Studies in rabbits have provided insights into tissue-specific concentrations.[7]
Drug Administration and Dosing
-
Oral Administration: Amiodarone is often administered orally, with dosages in rats ranging from 100 to 200 mg/kg.[1] In dogs, oral dosing regimens can involve initial loading doses followed by maintenance doses.[5]
-
Intravenous Administration: For determining absolute bioavailability and intrinsic pharmacokinetic parameters, amiodarone is administered intravenously. In rats, IV doses have ranged from 30 to 120 mg/kg.[3] In dogs, IV bolus doses of 5 to 40 mg/kg have been used.[4]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Tissue Distribution: To understand the distribution of amiodarone, various tissues are harvested at the end of the study for concentration analysis. Amiodarone is known to distribute preferentially to tissues such as the lung, liver, and adipose tissue.[1][2]
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods for the simultaneous quantification of amiodarone and its metabolite, desethylamiodarone, in biological matrices.[8][9][10] These methods offer high specificity and sensitivity.[10]
Visualizations: Workflows and Metabolic Pathways
Experimental Workflow for a Typical Amiodarone Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study of amiodarone in an animal model.
Metabolic Pathway of Amiodarone
The primary metabolic pathway of amiodarone involves N-de-ethylation to form its major active metabolite, desethylamiodarone. Other minor metabolic pathways have also been identified.
Caption: The primary metabolic pathway of amiodarone leading to the formation of desethylamiodarone.
Conclusion
While specific pharmacokinetic data for monoiodoamiodarone remains elusive in the current body of scientific literature, the extensive research on amiodarone provides a robust framework for understanding its behavior in preclinical animal models. The data presented herein on the half-life, volume of distribution, clearance, and bioavailability of amiodarone in rats and dogs, coupled with established experimental and analytical methodologies, offer valuable insights for researchers in the field of cardiovascular drug development. Future studies are warranted to directly investigate the pharmacokinetics of monoiodoamiodarone to elucidate its specific properties and to draw definitive comparisons with its well-characterized parent compound.
References
- 1. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of amiodarone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone pharmacokinetics. I. Acute dose-dependent disposition studies in rats | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics, antiarrhythmic effects, and tissue concentrations of amiodarone and desethylamiodarone in dogs with acute coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmics for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-MS Simultaneous Determination of Amiodarone and Its Metaboli...: Ingenta Connect [ingentaconnect.com]
- 9. A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. payeshdarou.ir [payeshdarou.ir]
Technical Guide: (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone (CAS Number: 85642-08-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, with CAS number 85642-08-6, is a chemical compound primarily known as an impurity and related compound of the potent antiarrhythmic drug, Amiodarone.[1][2] It is also referred to by several synonyms, including Amiodarone Impurity C, Monoiodoamiodarone, and L-6355.[3][4][5] This technical guide provides a comprehensive overview of its known chemical properties, biological activity, and analytical methodologies, designed to support research and development activities.
Chemical and Physical Properties
This compound is a benzofuran derivative with a molecular formula of C25H30INO3 and a molecular weight of 519.42 g/mol .[6][7] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 85642-08-6 | [1] |
| Molecular Formula | C25H30INO3 | [6][7] |
| Molecular Weight | 519.42 g/mol | [6][7] |
| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | PubChem |
| Synonyms | Amiodarone Impurity C, Monoiodoamiodarone, this compound, Deiodo Amiodarone | [3][4][5] |
| Appearance | Reported as a thick, colorless gel or colorless to yellow oily matter. | [] |
| Storage Temperature | 2-8°C | [6] |
Synthesis
A synthetic route for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone has been described in the patent literature.[] The general approach involves a two-step process.
Synthetic Workflow
Caption: General two-step synthesis of Amiodarone Impurity C.
Experimental Protocol (Representative)
Note: The following protocol is a representative example based on the general description in the patent literature, as a detailed experimental procedure with specific quantities and conditions is not publicly available.[]
Step 1: Synthesis of Intermediate 1
-
Dissolve Compound I (the benzofuran precursor) in a suitable organic solvent.
-
Add a base and N,N-diethyl-β-chloroethylamine hydrochloride.
-
Heat the reaction mixture and monitor for completion using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product to obtain Intermediate 1.
Step 2: Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
-
Dissolve Intermediate 1 in a suitable solvent.
-
Add a base, followed by the slow addition of elemental iodine.
-
Stir the reaction at a controlled temperature until completion is observed.
-
Quench the reaction, perform an aqueous workup, and extract the final product.
-
Purify the crude product using techniques such as column chromatography to yield the title compound.
Biological Activity and Mechanism of Action
The compound, under the synonym this compound, has been identified as an inhibitor of Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase.
| Target | Activity | Value |
| Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase | IC50 | 0.65 µM |
Signaling Pathway
The primary known mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, the intracellular levels of these second messengers increase, leading to downstream signaling effects.
Caption: Inhibition of Phosphodiesterase by this compound.
Experimental Protocol: Phosphodiesterase Inhibition Assay (Representative)
Note: This is a generalized protocol for a phosphodiesterase inhibition assay, as a specific protocol for this compound is not publicly available.
-
Enzyme and Substrate Preparation: Prepare a solution of purified Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase and a solution of the substrate (e.g., cAMP or cGMP).
-
Inhibitor Preparation: Prepare serial dilutions of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone in a suitable buffer.
-
Assay Reaction: In a microplate, combine the enzyme, calmodulin, Ca2+, and varying concentrations of the inhibitor. Initiate the reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Termination and Detection: Stop the reaction and quantify the amount of product formed (e.g., AMP or GMP) or the remaining substrate. This can be achieved using various methods, such as HPLC, mass spectrometry, or fluorescence-based assays.
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value.
Analytical Methods
The analysis of Amiodarone and its impurities, including (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, is well-documented, with High-Performance Liquid Chromatography (HPLC) being the primary technique.
HPLC Method for Impurity Profiling (Representative)
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile, methanol). |
| Detection | UV spectrophotometry, typically at a wavelength around 240-252 nm. |
| Flow Rate | Typically in the range of 0.8 - 1.5 mL/min. |
| Injection Volume | 10 - 20 µL. |
Mass Spectrometry
Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural confirmation of impurities. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.
Note: While commercial suppliers indicate the availability of 1H NMR, 13C NMR, and mass spectral data upon purchase, these spectra are not publicly available in the literature.
Conclusion
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is a significant compound in the context of Amiodarone synthesis and quality control. Its known biological activity as a phosphodiesterase inhibitor suggests potential for further investigation. This guide summarizes the currently available technical information to aid researchers in their studies of this molecule. Further research is required to fully elucidate its synthetic details, complete biological profile, and comprehensive characterization data.
References
- 1. echemi.com [echemi.com]
- 2. CN1858042A - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone | C25H30INO3 | CID 559482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
The Discovery and History of Amiodarone and its Deiodination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiodarone, a potent antiarrhythmic agent, has a rich and complex history, from its origins as a plant-derived compound to its current status as a cornerstone in the management of cardiac dysrhythmias. This in-depth technical guide explores the discovery, historical development, and the critical role of deiodination in the mechanism of action and side effect profile of amiodarone. We will delve into its multifaceted pharmacological properties, providing quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Discovery and Historical Development
Amiodarone's journey from a traditional medicinal plant to a widely prescribed cardiac drug is a fascinating example of natural product-based drug discovery.
-
Ancient Origins: The story begins with the Mediterranean plant Ammi visnaga, which was used for centuries in traditional medicine to treat a variety of ailments, including chest pain.[1]
-
Isolation of Khellin: In 1946, the Russian physiologist Gleb von Anrep, working in Cairo, identified the cardioactive properties of khellin, a furanochromone isolated from Ammi visnaga.[2]
-
Synthesis of Amiodarone: In the 1960s, Belgian chemists at the Labaz company synthesized a series of khellin analogues in an effort to develop a new antianginal drug with improved potency and fewer side effects.[1] This led to the synthesis of amiodarone in 1961.[3]
-
Initial Use and Withdrawal: Amiodarone was first introduced for medical use in 1962 for the treatment of angina pectoris.[2][4] However, it was withdrawn from the market in 1967 due to concerns about its side effects.[2]
-
Re-emergence as an Antiarrhythmic: In 1974, the potent antiarrhythmic properties of amiodarone were recognized, leading to its reintroduction for the treatment of various cardiac arrhythmias.[2][4] It has since become one of the most frequently prescribed antiarrhythmic drugs globally.[4]
Chemical Synthesis
The synthesis of amiodarone, chemically known as 2-butyl-3-benzofuranyl-4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone, involves a multi-step process. A common synthetic route is outlined below:
Experimental Protocol: Synthesis of Amiodarone
-
Acylation of Benzofuran: Benzofuran is acylated with butyric anhydride in the presence of a catalyst such as phosphorous acid to form 2-butyroylbenzofuran.
-
Reduction: The carbonyl group of 2-butyroylbenzofuran is reduced to a methylene group via a Wolff-Kishner or similar reduction reaction to yield 2-butylbenzofuran.
-
Friedel-Crafts Acylation: 2-butylbenzofuran is then acylated with p-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-butyl-3-(4-methoxybenzoyl)benzofuran.
-
Demethylation: The methoxy group is demethylated, typically using a reagent like pyridine hydrochloride, to yield the corresponding phenol, 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
-
Iodination: The phenolic ring is di-iodinated at the 3 and 5 positions using an iodinating agent such as iodine in the presence of a base (e.g., potassium iodide and sodium hydroxide) to form 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[2]
-
Etherification: Finally, the hydroxyl group is etherified by reacting the di-iodinated intermediate with 2-diethylaminoethyl chloride to produce amiodarone.[2]
Pharmacokinetics
Amiodarone and its primary active metabolite, desethylamiodarone (DEA), exhibit complex and highly variable pharmacokinetic profiles characterized by slow absorption, extensive tissue distribution, and a remarkably long elimination half-life.
Table 1: Pharmacokinetic Parameters of Amiodarone and Desethylamiodarone
| Parameter | Amiodarone | Desethylamiodarone (DEA) | Reference(s) |
| Bioavailability | 22% - 86% (highly variable) | - | [5] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 7 hours | - | [5] |
| Protein Binding | >96% | >96% | [5] |
| Volume of Distribution (Vd) | ~60 L/kg (extensive tissue accumulation) | High, similar to amiodarone | [5] |
| Elimination Half-life (t½) | 25 - 110 days (mean ~58 days) | 31 - 110 days | [5][6] |
| Metabolism | Hepatic, primarily by CYP3A4 and CYP2C8 | Active metabolite of amiodarone | [5] |
| Excretion | Primarily hepatic and biliary | Primarily hepatic and biliary | [5] |
Experimental Protocol: Determination of Amiodarone and Desethylamiodarone Plasma Concentrations by HPLC
A common method for quantifying amiodarone and DEA in plasma involves High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation:
-
To a plasma sample, an internal standard is added.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is separated by centrifugation.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A mobile phase, typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol), is used for isocratic or gradient elution.
-
-
Detection and Quantification:
-
The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 242 nm).
-
The concentrations of amiodarone and DEA are determined by comparing their peak areas to that of the internal standard and a calibration curve.
-
Mechanism of Action
Amiodarone is a unique antiarrhythmic agent with a broad spectrum of activity, exhibiting properties of all four Vaughan-Williams classes.
Electrophysiological Effects
-
Class I Action (Sodium Channel Blockade): Amiodarone blocks inactivated sodium channels, particularly at rapid heart rates, which slows the upstroke of the action potential and conduction velocity.[7]
-
Class II Action (Beta-Adrenergic Blockade): It non-competitively antagonizes beta-adrenergic receptors, reducing heart rate and myocardial contractility.[8]
-
Class III Action (Potassium Channel Blockade): This is its predominant effect. Amiodarone blocks delayed rectifier potassium channels (IKr and IKs), which prolongs the duration of the action potential and the effective refractory period in all cardiac tissues.[5]
-
Class IV Action (Calcium Channel Blockade): Amiodarone weakly blocks L-type calcium channels, which contributes to its negative chronotropic and dromotropic effects, particularly at the sinoatrial and atrioventricular nodes.[7]
Experimental Protocol: Electrophysiological Analysis using Patch-Clamp Technique
The effects of amiodarone on individual ion channels are typically studied using the whole-cell patch-clamp technique in isolated cardiomyocytes or cell lines expressing specific ion channels.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue or cultured cell lines are prepared.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution mimicking the cell's internal environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents.
-
Data Acquisition: The resulting currents are recorded before and after the application of amiodarone to the extracellular solution, allowing for the characterization of its effects on channel kinetics.
Signaling Pathways
Deiodination and Thyroid Function
Amiodarone is an iodine-rich compound, with each 200 mg tablet containing approximately 75 mg of iodine.[9] The deiodination of amiodarone is a key metabolic process that contributes to both its therapeutic effects and its significant impact on thyroid function.
The Role of Deiodinases
Deiodinases are a family of enzymes that are crucial for the activation and inactivation of thyroid hormones.
-
Type 1 Deiodinase (D1): Converts thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues.
-
Type 2 Deiodinase (D2): Primarily responsible for T3 production in the pituitary and other tissues.
-
Type 3 Deiodinase (D3): Inactivates T4 and T3.
Amiodarone and its metabolite, DEA, are potent inhibitors of D1 and D2, leading to a decrease in the peripheral conversion of T4 to T3.[8][10] This results in characteristic changes in thyroid function tests.
Table 2: Effects of Amiodarone on Thyroid Function Tests
| Parameter | Acute Effects (≤3 months) | Chronic Effects (>3 months) | Reference(s) |
| Total T4 | Increased | Remains elevated | [10][11] |
| Free T4 | Increased | Remains elevated | [10][11] |
| T3 | Decreased | Remains low or low-normal | [10][11] |
| Reverse T3 (rT3) | Markedly increased | Remains elevated | [10][11] |
| TSH | Transiently increased | Usually normalizes | [10][11] |
Amiodarone-Induced Thyroid Dysfunction
The high iodine load and the inhibitory effects on deiodinases can lead to two main forms of thyroid dysfunction:
-
Amiodarone-Induced Hypothyroidism (AIH): More common in iodine-sufficient regions, it is often due to the Wolff-Chaikoff effect (inhibition of thyroid hormone synthesis by excess iodine) in individuals with underlying autoimmune thyroiditis.[10]
-
Amiodarone-Induced Thyrotoxicosis (AIT): Can be either Type 1 (iodine-induced hyperthyroidism in patients with underlying thyroid autonomy) or Type 2 (a destructive thyroiditis caused by a direct toxic effect of amiodarone on thyroid follicular cells).[12]
Clinical Efficacy and Safety
Amiodarone is highly effective in treating a wide range of supraventricular and ventricular arrhythmias. However, its use is often limited by a significant side effect profile.
Table 3: Efficacy of Amiodarone in Clinical Trials for Ventricular Arrhythmias
| Trial | Patient Population | Comparator | Primary Endpoint | Key Finding | Reference(s) |
| CASCADE | Survivors of out-of-hospital cardiac arrest due to VF | Conventional antiarrhythmics | Recurrence of VF or death | Amiodarone significantly reduced the recurrence of VF. | [13][14] |
| ARREST | Shock-refractory out-of-hospital VF | Placebo | Survival to hospital admission | Amiodarone improved survival to hospital admission (44% vs. 34%). | [15] |
| AVID | Survivors of life-threatening ventricular arrhythmias | Implantable Cardioverter-Defibrillator (ICD) | All-cause mortality | ICD therapy was superior to amiodarone in reducing mortality. | [16] |
Table 4: Incidence of Common Adverse Effects of Amiodarone
| Adverse Effect | Incidence | Comments | Reference(s) |
| Pulmonary Toxicity | 1-17% | Potentially fatal; requires regular monitoring. | [17] |
| Thyroid Dysfunction | 2-24% | Hypothyroidism is more common than hyperthyroidism. | [10] |
| Hepatotoxicity | 15-30% | Usually presents as elevated transaminases; severe liver injury is rare. | [18] |
| Corneal Microdeposits | >90% | Generally asymptomatic and reversible. | [18] |
| Photosensitivity/Skin Discoloration | 25-75% | Bluish-gray discoloration with long-term use. | [17] |
| Neurological Effects | 20-40% | Tremor, ataxia, peripheral neuropathy. | [18] |
| Gastrointestinal Effects | 10-30% | Nausea, vomiting, anorexia. | [17] |
| Bradycardia/Heart Block | 2-5% | Due to its effects on the SA and AV nodes. | [9] |
Conclusion
Amiodarone remains a vital tool in the armamentarium against life-threatening cardiac arrhythmias. Its discovery, rooted in ethnobotany, and its subsequent development highlight the intricate process of drug innovation. A thorough understanding of its complex pharmacology, particularly the role of deiodination in its mechanism and side effect profile, is essential for its safe and effective use. This guide provides a foundational resource for researchers and clinicians, summarizing key quantitative data, outlining experimental methodologies, and visualizing the complex signaling pathways involved in amiodarone's action. Future research may focus on developing amiodarone analogues with a more favorable safety profile while retaining its potent antiarrhythmic efficacy.
References
- 1. Intravenous amiodarone for incessant tachyarrhythmias in children: a randomized, double-blind, antiarrhythmic drug trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of amiodarone on membrane fluidity and Na+/K+ ATPase activity in rat-brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromsystems.com [chromsystems.com]
- 5. The effect of amiodarone on the beta-adrenergic receptor is due to a downregulation of receptor protein and not to a receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiodarone inhibits the 3,5,3'-triiodothyronine-dependent increase of sodium/potassium adenosine triphosphatase activity and concentration in human atrial myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. ahajournals.org [ahajournals.org]
- 10. droracle.ai [droracle.ai]
- 11. ahajournals.org [ahajournals.org]
- 12. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. The CASCADE Study: randomized antiarrhythmic drug therapy in survivors of cardiac arrest in Seattle. CASCADE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intravenous amiodarone for ventricular arrhythmias: overview and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amiodarone: What have we learned from clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
Introduction
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as Amiodarone EP Impurity F, is a known impurity in the synthesis of the antiarrhythmic drug Amiodarone.[1][2] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product.[1] This document provides detailed application notes and protocols for the analytical detection and quantification of this specific impurity, primarily utilizing High-Performance Liquid Chromatography (HPLC), with additional notes on other characterization techniques. These methods are intended for use by researchers, scientists, and professionals in drug development and quality control.
Analytical Techniques Overview
Several analytical methods can be employed for the detection and characterization of Amiodarone EP Impurity F. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantification due to its sensitivity, specificity, and robustness.[1][3][4] Other spectroscopic techniques such as Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and characterization.[1]
High-Performance Liquid Chromatography (HPLC) Method
This section details a stability-indicating HPLC method adapted from published literature for the determination of Amiodarone and its related impurities, including Impurity F.[3][4]
Principle
The method utilizes reversed-phase chromatography to separate Amiodarone from its impurities. The separation is achieved on a C18 stationary phase with a gradient elution of a buffered aqueous-organic mobile phase. Detection is performed using a UV detector at a wavelength where the analyte has significant absorbance.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[3][4]
-
Chemicals and Reagents:
-
Amiodarone Hydrochloride Reference Standard
-
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone (Amiodarone EP Impurity F) Reference Standard
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Acetic Acid
-
Water (HPLC grade)
-
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase:
-
Preparation of Standard Solutions:
-
Impurity F Standard Stock Solution (500 µg/mL): Accurately weigh about 5 mg of Amiodarone EP Impurity F Reference Standard and dissolve in 10 mL of methanol.[3][4]
-
Working Standard Solution (e.g., 10-24 µg/mL): Prepare by diluting the stock solution with the diluent (typically a mixture of mobile phases). The concentration should be within the linear range of the method.[3][4]
-
-
Preparation of Sample Solution:
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm).[3][4]
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.0 65 35 25.0 15 85 25.1 65 35 35.0 65 35 (This is an exemplary gradient based on published methods for separating Amiodarone and its impurities.[3])
-
-
Data Analysis and Quantification:
-
Identify the peak corresponding to Impurity F in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of Impurity F in the sample using the external standard method, based on the peak area.
-
Method Validation Summary
The analytical method should be validated according to ICH guidelines.[5] Key validation parameters are summarized below.
| Parameter | Typical Specification |
| Specificity | The method should be able to resolve the impurity peak from the main component and other impurities. |
| Linearity | A linear relationship between concentration and peak area should be established (e.g., r² > 0.999).[5] |
| Range | Typically from the reporting threshold to 120% of the specification limit for the impurity.[3][4] |
| Accuracy | Recovery of the impurity from a spiked sample matrix should be within an acceptable range (e.g., 90.0% to 107.0%).[3][4] |
| Precision (RSD) | Repeatability and intermediate precision should be less than a specified percentage (e.g., < 5.3% for impurities).[3] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. |
Other Characterization Techniques
While HPLC is the primary tool for quantification, other techniques are essential for the unequivocal identification and structural elucidation of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Application: Provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the impurity, especially in complex matrices.
-
Protocol Outline:
-
Utilize an HPLC method similar to the one described above to achieve chromatographic separation.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra using a suitable ionization technique (e.g., Electrospray Ionization - ESI) in positive ion mode.
-
The molecular ion corresponding to the impurity's molecular weight (C₂₅H₃₀INO₃, MW: 519.4 g/mol ) should be observed.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy
-
Application: Provides detailed structural information, allowing for the unambiguous identification of the molecule by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Protocol Outline:
-
Isolate a sufficient quantity of the impurity, or use a synthesized reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The resulting spectra can be compared with those of a certified reference standard or interpreted to confirm the chemical structure.
-
Visualizations
Caption: Workflow for HPLC analysis of Amiodarone EP Impurity F.
Caption: Logical flow for analytical method validation.
References
- 1. Amiodarone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. RP-HPLC Method Development for Amiodarone Hydrochloride Analysis [wisdomlib.org]
- 6. (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone | C25H30INO3 | CID 559482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Monoiodoamiodarone using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS/MS protocol for the quantification of monoiodoamiodarone, a known impurity of the antiarrhythmic drug amiodarone. The method is designed for accurate and precise measurement in bulk drug substance or formulated products, utilizing a simple sample preparation procedure followed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. This protocol provides the necessary parameters for chromatographic separation, mass spectrometric detection, and method validation to ensure reliable quantification for research, quality control, and drug development purposes.
Introduction
Amiodarone is a widely prescribed antiarrhythmic agent for the treatment of various cardiac dysrhythmias. During its synthesis and storage, several impurities can be formed, one of which is monoiodoamiodarone (also known as Amiodarone Impurity C).[1] The presence of impurities can affect the safety and efficacy of the final drug product, making their accurate quantification a critical aspect of quality control. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for the quantification of trace-level impurities.[2] This document provides a comprehensive protocol for the quantification of monoiodoamiodarone using HPLC-MS/MS.
Experimental Protocol
Sample Preparation
A simple dilution of the sample is sufficient for analysis.
-
Accurately weigh a portion of the amiodarone sample (bulk drug substance or crushed tablets).
-
Dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to achieve a final concentration within the calibration range of the instrument.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm)[1][3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Refer to Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 519.1 |
| Product Ion (Quantifier) | m/z 285.1 |
| Product Ion (Qualifier) | m/z 257.1 |
| Collision Energy | To be optimized for the specific instrument (typically 20-40 eV) |
| Dwell Time | 100 ms |
Note: The product ions are predicted based on the known fragmentation patterns of amiodarone and related structures, which typically involve cleavage of the ether linkage and subsequent fragmentation of the benzofuran moiety.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Range | To cover expected impurity levels (e.g., 0.05% to 0.5% of the nominal active ingredient concentration)[1] | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | ~1 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | ~0.3 ng/mL |
| Specificity | No interference at the retention time of the analyte | Confirmed by analysis of blank and placebo samples |
Data Presentation
Table 5: Quantitative Data Summary (Example)
| Sample ID | Monoiodoamiodarone Concentration (ng/mL) | % of Amiodarone (w/w) |
| Amiodarone Batch 1 | 15.2 | 0.15% |
| Amiodarone Batch 2 | 8.9 | 0.09% |
| Stressed Sample (Heat) | 45.7 | 0.46% |
Visualizations
Caption: Experimental workflow for monoiodoamiodarone quantification.
Caption: Logical relationship of monoiodoamiodarone as an impurity.
References
Application Notes and Protocols for Cell-Based Assays to Study Deiodo-Amiodarone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to investigate the mechanisms of action and potential toxicity of deiodo-amiodarone (DEA), the primary active metabolite of the antiarrhythmic drug amiodarone.
Introduction
Amiodarone is a highly effective antiarrhythmic agent, but its use is associated with a range of toxic side effects, particularly affecting the thyroid, lungs, and liver.[1][2][3] The major metabolite of amiodarone, deiodo-amiodarone (DEA), is often more potent than the parent compound and is thought to contribute significantly to both the therapeutic and toxic effects.[1][2][4] Understanding the cellular and molecular mechanisms of DEA is crucial for developing safer antiarrhythmic drugs and for managing the clinical use of amiodarone.
These protocols outline key in vitro assays to assess the cytotoxicity, induction of apoptosis, potential for phospholipidosis, mitochondrial toxicity, and effects on gene expression of DEA.
Cytotoxicity Assessment
A fundamental first step in evaluating the effect of any compound on cells is to determine its cytotoxicity. The Lactate Dehydrogenase (LDH) release assay and the MTT assay are two commonly used methods to assess cell viability and determine the concentration of a compound that causes 50% of cell death (LC50) or inhibition (IC50).
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture supernatant. Increased LDH activity in the supernatant is proportional to the number of lysed cells.
Application: To quantify the concentration-dependent cytotoxicity of deiodo-amiodarone.
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., HPL1A human peripheral lung epithelial cells, primary rat hepatocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1][2]
-
Compound Treatment: Prepare a serial dilution of deiodo-amiodarone in culture medium. Remove the old medium from the cells and add 100 µL of the DEA-containing medium to each well. Include vehicle-treated cells as a negative control and a positive control for maximal LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, iodotetrazolium chloride, and sodium lactate) to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100 Plot the percentage of cytotoxicity against the DEA concentration to determine the LC50 value.
MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Application: To assess the effect of deiodo-amiodarone on cell proliferation and viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the LDH assay.
-
Compound Treatment: Treat cells with a serial dilution of DEA for 24 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the DEA concentration to determine the IC50 value.
Quantitative Cytotoxicity Data for Deiodo-Amiodarone
| Cell Line | Assay | Parameter | Value | Reference |
| SGHTL-34 (Human Thyrocytes) | Cell Count | EC50 | 6.8 ± 1.1 µg/mL | [4] |
| HPL1A (Human Lung Epithelial) | LDH Release | LC50 | 5.07 µM | [1] |
| Isolated Rat Hepatocytes | LDH Release | - | More toxic than Amiodarone | [2] |
| MDA-MB-231 (Human Breast Cancer) | SRB Assay | - | More effective than Amiodarone | [6] |
Apoptosis Detection
Deiodo-amiodarone has been shown to induce apoptosis in various cell types. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.[7]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Application: To quantify the induction of apoptosis by deiodo-amiodarone.
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., TAD-2 cells) with DEA at a predetermined concentration (e.g., a concentration around the IC50 value) for a specific time (e.g., 12 hours).[7] Include untreated cells as a negative control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DEA.
Phospholipidosis Assessment
Amiodarone and its metabolite DEA are cationic amphiphilic drugs known to induce phospholipidosis, a condition characterized by the excessive intracellular accumulation of phospholipids within lysosomes.[8][9]
Principle: Fluorescently labeled phospholipids or dyes that specifically accumulate in lysosomes with high phospholipid content can be used to detect and quantify drug-induced phospholipidosis. Electron microscopy remains the gold standard for confirming the presence of lamellar inclusion bodies, a hallmark of phospholipidosis.[10]
Application: To determine if deiodo-amiodarone induces phospholipidosis in a dose-dependent manner.
Fluorescent LipidTox™ Red Assay
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2) in a 96-well plate and treat with a serial dilution of DEA for 24 hours.[10]
-
LipidTox™ Red Staining: During the last hours of treatment (as per the manufacturer's instructions), add the LipidTox™ Red reagent to the culture medium.
-
Nuclear Staining: Fix the cells with formaldehyde and then stain the nuclei with a fluorescent nuclear dye like Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of LipidTox™ Red per cell.
-
Data Analysis: Plot the fluorescence intensity against the DEA concentration to determine the EC50 for phospholipidosis induction. Amiodarone can be used as a positive control.[10]
Quantitative Phospholipidosis Data
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Amiodarone | HepG2 | LipidTox™ Red | EC50 | 4.96 µM | [10] |
Mitochondrial Toxicity Assessment
Mitochondrial dysfunction is a known mechanism of amiodarone-induced toxicity.[11][12] Assessing the impact of DEA on mitochondrial respiration can provide insights into its potential for causing cellular damage.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is an indicator of glycolysis.
Application: To evaluate the effect of deiodo-amiodarone on mitochondrial function.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a Seahorse XFp cell culture miniplate.[6]
-
Compound Treatment: Treat the cells with DEA at various concentrations for a defined period (e.g., 6 hours).[6]
-
Seahorse XF Assay: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the changes in OCR and ECAR in DEA-treated cells compared to control cells to assess the impact on mitochondrial respiration and glycolysis.
Gene Expression Analysis
Amiodarone and DEA can modulate the expression of various genes, including those involved in thyroid hormone signaling and ion channel function.[13][14][15] Real-time quantitative PCR (RT-qPCR) is a sensitive method to quantify these changes.
Principle: RT-qPCR measures the amount of a specific mRNA transcript in a sample. The level of gene expression is determined by the amount of amplified product, which is detected in real-time using a fluorescent reporter.
Application: To investigate the effect of deiodo-amiodarone on the expression of target genes (e.g., thyroid hormone receptors, ion channels).
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with DEA for a specified duration. Extract total RNA from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin) for normalization. Use a fluorescent dye like SYBR Green or a probe-based assay for detection.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in DEA-treated cells to that in control cells.
Signaling Pathways and Experimental Workflows
Workflow for Cytotoxicity Assessment
Simplified Apoptosis Signaling Pathway
Workflow for Phospholipidosis Assessment
References
- 1. Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone and desethylamiodarone toxicity in isolated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amiodarone-induced lymphocyte toxicity and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of amiodarone and dronedarone administration in rats on thyroid hormone-dependent gene expression in different cardiac components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term amiodarone administration remodels expression of ion channel transcripts in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Monoiodoamiodarone: A Reference Standard for Quality Control in Pharmaceutical Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoiodoamiodarone, chemically identified as (2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone, is a critical reference standard in the pharmaceutical analysis of Amiodarone.[1][] Amiodarone is a potent class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[3][4] Due to the potential for impurities to affect the safety and efficacy of the final drug product, rigorous analytical testing is required. Monoiodoamiodarone is recognized as a significant related compound and is listed as Amiodarone Related Compound C in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[] As a well-characterized impurity, it serves as an essential tool for method development, validation, and routine quality control of Amiodarone hydrochloride in both active pharmaceutical ingredients (API) and finished dosage forms.[3][5][6]
These application notes provide a comprehensive overview of the use of Monoiodoamiodarone as a reference standard, including detailed analytical methodologies and quantitative data to support its application in a laboratory setting.
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods for the determination of Amiodarone and its impurities, including Monoiodoamiodarone. These data are essential for assessing method performance and ensuring reliable results.
Table 1: Chromatographic Parameters for Amiodarone and Related Impurities
| Compound | Retention Time (min) | Relative Retention Time (vs. Amiodarone) | Resolution (Rs) |
| Amiodarone Impurity D | 5.0 | Not specified | > 3.5 (between D and E)[7] |
| Amiodarone | ~8.0 | 1.00 | - |
| Amiodarone Impurity B | ~8.0 | Not specified | Not specified |
| Monoiodoamiodarone (Impurity C) | Not specified | Not specified | > 1.5[8] |
| Amiodarone Impurity E | Not specified | Not specified | > 3.5 (between D and E)[7] |
Table 2: Method Validation Data for the Quantification of Amiodarone and Impurities
| Parameter | Amiodarone Assay | Impurity Determination |
| Linearity Range | 350-650 µg/mL[8][9] | 10-24 µg/mL[8][9] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.999[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[9] | 90.0 - 107.0%[9] |
| Precision (RSD) | Intra-day: 1.0% Inter-day: 1.2%[9] | Intra-day & Inter-day: < 5.3%[9] |
| Limit of Detection (LOD) | Not specified | 0.0002 mg/mL (Impurity D) 0.0001 mg/mL (Impurity E) |
| Limit of Quantitation (LOQ) | 8 µg/mL[9] | 9 µg/mL[9] 0.0004 mg/mL (Impurities D & E) |
Experimental Protocols
This section provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Amiodarone and its related substances, using Monoiodoamiodarone as a reference standard.
Protocol: Stability-Indicating HPLC Analysis of Amiodarone and Impurities
1. Objective: To quantify Amiodarone hydrochloride and its related impurities, including Monoiodoamiodarone, in bulk drug substances and pharmaceutical dosage forms using a validated stability-indicating HPLC method.
2. Materials and Reagents:
-
Amiodarone Hydrochloride Reference Standard (USP or EP)
-
Monoiodoamiodarone (Amiodarone Related Compound C)
-
Other relevant Amiodarone impurities (e.g., Impurity D, E)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
Amiodarone API or tablet formulation (Sample)
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.
-
Analytical column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[8][9]
-
Data acquisition and processing software.
4. Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40-60% B
-
15-25 min: 60-80% B
-
25-30 min: 80% B
-
30-35 min: 80-40% B
-
35-40 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[3]
-
Injection Volume: 10 µL.
5. Preparation of Solutions:
-
Standard Stock Solution (Amiodarone): Accurately weigh and dissolve an appropriate amount of Amiodarone Hydrochloride RS in methanol to obtain a concentration of 500 µg/mL.[8]
-
Impurity Stock Solution (Monoiodoamiodarone and others): Accurately weigh and dissolve an appropriate amount of each impurity reference standard in methanol to obtain a concentration of 50 µg/mL.[8]
-
System Suitability Solution: Mix equal volumes of the Amiodarone standard stock solution and each impurity stock solution.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Amiodarone hydrochloride into a 10 mL volumetric flask.[8][9]
-
Add methanol, sonicate to dissolve, and dilute to volume with methanol to obtain a concentration of 10 mg/mL.[8][9]
-
Further dilute with the mobile phase to a final concentration of approximately 500 µg/mL for the assay and an appropriate concentration for impurity analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
6. System Suitability:
-
Inject the system suitability solution.
-
The resolution between critical peak pairs (e.g., Amiodarone Impurity D and E) should be not less than 3.5.[7]
-
The tailing factor for the Amiodarone peak should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the Amiodarone standard should be not more than 2.0%.
7. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
8. Calculation:
-
Assay of Amiodarone: Calculate the percentage of Amiodarone hydrochloride in the sample by comparing the peak area of the sample with that of the standard.
-
Quantification of Impurities: Calculate the percentage of each impurity by comparing its peak area to the peak area of the corresponding reference standard or to the Amiodarone standard using a relative response factor if established.
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between Amiodarone and its impurities.
Caption: Workflow for HPLC analysis of Amiodarone and its impurities.
Caption: Relationship between Amiodarone and its key impurities.
References
- 1. store.usp.org [store.usp.org]
- 3. RP-HPLC Method Development for Amiodarone Hydrochloride Analysis [wisdomlib.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Experimental Protocol for Chronic Administration of Desethylamiodarone (DEA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chronic administration of Desethylamiodarone (DEA), the primary active metabolite of amiodarone, in preclinical animal models. This document is intended to guide researchers in designing and executing studies to evaluate the long-term effects of DEA.
Introduction
Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent class III antiarrhythmic agent.[1][2] Chronic amiodarone therapy leads to the accumulation of DEA in various tissues, including the myocardium, where it is believed to contribute significantly to both the therapeutic and toxic effects of the parent drug.[1] Understanding the chronic effects of DEA alone is crucial for elucidating its specific pharmacological and toxicological profile. This protocol outlines methods for chronic administration in rodent and canine models, which are commonly used in preclinical cardiovascular research.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on chronic DEA administration.
Table 1: Chronic Oral Administration of DEA in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats | [1][3] |
| Loading Dose | 100 or 300 mg/kg for 3 days | [1][3] |
| Maintenance Dose | 15 or 50 mg/kg/day | [1][3] |
| Duration | 1 month | [1][3] |
| Route of Administration | Oral gavage | [1][3] |
| Vehicle | Not specified | |
| Resulting Myocardial DEA Concentration (at 50 mg/kg/day) | 7.4 ± 0.7 µg/g | [1][3] |
Table 2: Chronic Intraperitoneal Administration of DEA in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats (250 g) | [4] |
| Dose | 40 or 60 mg/kg/day | [4] |
| Duration | 21-23 days | [4] |
| Route of Administration | Intraperitoneal injection | [4] |
| Vehicle | 5% aqueous solution | [4] |
| Observed Effects | Dose-dependent increase in tissue DEA levels, phospholipidosis, and ultrastructural changes in liver and lung. | [4] |
Table 3: Chronic Oral Administration of DEA in Dogs
| Parameter | Value | Reference |
| Animal Model | Dogs | [5] |
| Dose | 25 mg/kg/day | [5] |
| Duration | 91 days | [5] |
| Route of Administration | Oral | [5] |
| Observed Effects | Marked antiarrhythmic effects, prolongation of action potential duration, better bioavailability and lower toxicity compared to amiodarone. | [5] |
Experimental Protocols
Chronic Oral Administration of DEA in Rats
This protocol is adapted from studies investigating the antiarrhythmic effects of chronic DEA treatment.[1][3]
Objective: To achieve steady-state plasma and tissue concentrations of DEA to evaluate its long-term pharmacological effects.
Materials:
-
Desethylamiodarone (DEA) hydrochloride
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Standard laboratory equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Loading Phase (Days 1-3):
-
Maintenance Phase (Day 4 onwards):
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and food/water intake.
-
At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analyses.
-
Chronic Intraperitoneal Administration of DEA in Rats
This protocol is based on a toxicology study investigating DEA-induced phospholipidosis.[4]
Objective: To investigate the toxicological effects of chronic DEA exposure.
Materials:
-
Desethylamiodarone (DEA) hydrochloride
-
Sterile saline
-
Male Sprague-Dawley rats
-
Syringes and needles for intraperitoneal injection
-
Standard laboratory equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week.
-
Drug Preparation: Prepare a 5% aqueous solution of DEA in sterile saline.
-
Administration:
-
Endpoint Analysis:
-
Monitor for signs of toxicity throughout the study.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of Amiodarone and Desethylamiodarone
Amiodarone and DEA exhibit complex pharmacological activity, primarily by blocking multiple cardiac ion channels. This multi-channel blockade contributes to their antiarrhythmic effects.
Caption: Signaling pathway of Amiodarone and DEA.
Experimental Workflow for Chronic DEA Administration
The following diagram outlines the general workflow for a chronic DEA administration study in an animal model.
Caption: Experimental workflow for chronic DEA administration.
Considerations and Potential Side Effects
Chronic administration of DEA, similar to amiodarone, can lead to a range of side effects. Researchers should be aware of and monitor for potential toxicities, including:
-
Pulmonary Toxicity: Interstitial pneumonitis and fibrosis are known risks associated with chronic amiodarone therapy.[1]
-
Hepatotoxicity: Elevation of liver enzymes can occur.[6]
-
Thyroid Dysfunction: Due to the iodine content in the parent molecule amiodarone, thyroid function can be altered. While DEA itself does not contain iodine, this is a critical consideration in studies comparing DEA to amiodarone.
-
Phospholipidosis: Accumulation of phospholipids in tissues, particularly the lung and liver, has been observed with chronic DEA administration.[4]
-
Ocular Changes: Corneal microdeposits are a common side effect of chronic amiodarone treatment.
Careful monitoring of animal health and appropriate endpoint selection are essential for a successful and ethical study.
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rupress.org [rupress.org]
- 5. droracle.ai [droracle.ai]
- 6. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for isolating (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone from biological samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and quantification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, commonly known as amiodarone, and its principal active metabolite, desethylamiodarone (DEA), from biological samples. Amiodarone is a potent class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[1][2] Due to its narrow therapeutic index and potential for toxicity, monitoring its concentration in biological matrices is crucial.[3]
Introduction
Amiodarone is a highly lipophilic drug with a large volume of distribution and a long elimination half-life.[4] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, to its active metabolite, desethylamiodarone (DEA).[1][4][5] Both amiodarone and DEA are highly protein-bound in plasma (approximately 96%).[6] These physicochemical properties necessitate efficient extraction methods to isolate the compounds from complex biological matrices like plasma, serum, and tissue homogenates prior to analysis.
This guide details three common and effective techniques for sample preparation:
-
Protein Precipitation (PPT): A rapid and simple method for removing proteins from the sample.
-
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analytes in immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate analytes from the sample matrix.
Following extraction, quantification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Data Presentation
The following table summarizes quantitative data from various published methods for the isolation and quantification of amiodarone and desethylamiodarone.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Biological Matrix | Serum, Plasma | Serum | Plasma, Serum |
| Recovery (Amiodarone) | >95%[7] | 92.8–111.4%[2] | >89%[8], >90%[9] |
| Recovery (DEA) | Not specified | 92.8–111.4%[2] | >89%[8] |
| Linearity Range | 0.3 to 6.0 µg/mL[10] | 0.25 to 8.0 mg/L[2] | Up to 20.0 mg/L[11] |
| Limit of Detection (LOD) | Not specified | 0.15 mg/L[2] | 0.16 mg/L[11] |
| Limit of Quantification (LOQ) | Not specified | 0.25 mg/L[2] | 250 µg/L[12] |
| Analytical Technique | HPLC-UV[10] | HPLC | HPLC-UV[11], HPLC-MS/MS[8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a method for the determination of amiodarone in serum using HPLC-UV.[10]
Materials:
-
Biological sample (serum or plasma)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1 part of the biological sample (e.g., 200 µL of serum) into a microcentrifuge tube.
-
Add 2 parts of cold acetonitrile (e.g., 400 µL) to the sample.
-
Vortex the mixture vigorously for 45 seconds to ensure thorough mixing and protein precipitation.[10]
-
Incubate the sample at room temperature (24°C) for 5 minutes.[10]
-
Centrifuge the sample at 6000 x g for 2 minutes to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant, which contains the extracted amiodarone and DEA.
-
The supernatant can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the extraction of amiodarone and DEA from serum.[2]
Materials:
-
Biological sample (serum)
-
1 mol/L Sodium dihydrogen phosphate
-
Diethyl ether
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Methanol, HPLC grade
Procedure:
-
Pipette 100 µL of serum into a centrifuge tube.
-
Add 100 µL of 1 mol/L sodium dihydrogen phosphate.
-
Add 1 mL of diethyl ether.
-
Vortex the mixture for at least 30 seconds.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper ether layer to a clean tube.
-
Evaporate the ether to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of methanol.[2]
-
The reconstituted sample is ready for injection into the analytical system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on several described methods for the extraction of amiodarone and DEA from plasma or serum.[8][11][12]
Materials:
-
Biological sample (plasma or serum)
-
Internal standard solution (e.g., tamoxifen)[8]
-
Acidic solution (for protein release)
-
SPE cartridges (e.g., Oasis MCX[8] or C2 reversed-phase[11])
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., water)
-
Wash solvent (e.g., acidic water/methanol mixture)
-
Elution solvent (e.g., methanol/acetonitrile mixture)
-
Evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pretreatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge with water or an appropriate buffer.
-
-
Sample Loading:
-
Load the pretreated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
-
Elution:
-
Elute the amiodarone and DEA from the cartridge using an appropriate organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a small volume of the mobile phase for analysis.
-
Visualizations
Metabolic Pathway of Amiodarone
Caption: Metabolic conversion of Amiodarone to Desethylamiodarone.
Experimental Workflow for Sample Analysis
Caption: General workflow for isolating and analyzing Amiodarone.
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. Therapeutic monitoring of amiodarone and desethylamiodarone after surgical ablation of atrial fibrillation-evaluation of the relationship between clinical effect and the serum concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [Measurement of serum amiodarone by protein precipitation followed by high performance liquid chromatography with ultraviolet detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Monoiodoamiodarone in Ion Channel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the specific effects of Monoiodoamiodarone (MIA) on ion channels is limited in publicly available scientific literature. As MIA is a mono-iodinated derivative of the well-researched drug amiodarone, this document provides detailed application notes and protocols for amiodarone as a close structural and functional analogue. The information presented herein serves as a comprehensive starting point for researchers investigating MIA, with the explicit understanding that the experimental data and protocols should be adapted and validated specifically for MIA.
Introduction to Amiodarone and its Relevance to Monoiodoamiodarone
Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, primarily classified as a Class III antiarrhythmic drug.[1][2] Its primary mechanism of action involves the blockade of potassium channels, which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[3][4] However, amiodarone's therapeutic efficacy is also attributed to its broad-spectrum activity, exhibiting properties of all four classes of antiarrhythmic drugs by blocking sodium and calcium channels, as well as possessing non-competitive anti-adrenergic effects.[4][5]
Monoiodoamiodarone (MIA), as a derivative, is expected to share a similar pharmacophore and, consequently, a comparable mechanism of action. Research on amiodarone's active metabolite, desethylamiodarone (DEA), which also demonstrates significant ion channel activity, further supports the likelihood of MIA's interaction with similar targets.[1][6] Therefore, the methodologies and findings related to amiodarone provide a robust framework for initiating research into the ion channel modulating properties of MIA.
Mechanism of Action
Amiodarone exerts its effects by modulating the function of several key ion channels involved in cardiac electrophysiology. This multi-channel blockade contributes to its high efficacy and relatively low incidence of proarrhythmia compared to other Class III agents.[2][5]
The primary targets of amiodarone include:
-
Potassium Channels: Amiodarone blocks the rapidly activating delayed rectifier potassium current (I_Kr), conducted by the hERG channel, and the slowly activating delayed rectifier potassium current (I_Ks).[7] This inhibition of repolarizing potassium currents is the hallmark of its Class III activity, leading to a prolonged action potential duration. It has also been shown to inhibit ATP-sensitive potassium channels (K_ATP).[8]
-
Sodium Channels: Amiodarone blocks both the peak and late components of the fast inward sodium current (I_Na).[9][10][11] This Class I effect is more pronounced at higher heart rates (use-dependency) and contributes to slowing intracardiac conduction.[4]
-
Calcium Channels: Amiodarone exhibits Class IV activity by blocking L-type calcium channels (I_Ca), leading to a negative chronotropic effect (slowing of the heart rate) and reduced atrioventricular node conduction.[4][12][13]
Signaling Pathway of Amiodarone's Multi-Channel Blockade
References
- 1. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. the-ion-channel-basis-of-pharmacological-effects-of-amiodarone-on-myocardial-electrophysiological-properties-a-comprehensive-review - Ask this paper | Bohrium [bohrium.com]
- 6. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of cardiac sodium channels by amiodarone studied by using Vmax of action potential in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Adverse reactions of Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic agent amiodarone possesses calcium channel blocker properties - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) of benzofuran derivatives, a versatile class of heterocyclic compounds with a wide range of biological activities. Benzofuran scaffolds are present in numerous natural products and synthetic molecules, exhibiting potential as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting agents.[1][2] This document outlines key HTS assays to identify and characterize the bioactivity of benzofuran derivatives, including a luciferase-based reporter assay for antiviral and STING agonist screening, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for kinase inhibitor profiling.
Data Presentation
The following tables summarize the biological activities of various benzofuran derivatives identified through high-throughput screening, providing a comparative overview of their potency.
Table 1: Anti-Hepatitis C Virus (HCV) Activity of Benzofuran Derivatives
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| 2{2} | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 1-ethynylcyclohexanol | < 100 | > 25 | > 371 |
| 2{3} | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 1-ethynylcyclopentanol | < 100 | > 25 | > 371 |
| 3{4} | 3-(1-ethynylcyclohexanol) | 5-(3',4',5'-trimethoxyphenyl) | Thiophene | 177 | > 100 | > 568 |
| 10{13} | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 2,2-dimethylpropargyl alcohol | 98 | > 86 | 879 |
| 10{21} | 4-methoxyphenyl | Dioxolophenyl | 1-ethynylcyclohexanol | 180 | > 100 | ~555 |
Data sourced from a high-throughput, cell-based HCV luciferase reporter assay.[3][4]
Table 2: Anticancer and Kinase Inhibitory Activity of Benzofuran Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| 12 | SiHa (cervical cancer) | 1.10 | Combretastatin (CA-4) | 1.76 |
| 12 | HeLa (cervical cancer) | 1.06 | Combretastatin (CA-4) | 1.86 |
| 22d | MCF-7 (breast cancer) | 3.41 | Staurosporine | 4.81 |
| 22f | MCF-7 (breast cancer) | 2.27 | Staurosporine | 4.81 |
| 22d | CDK2 | 0.037 | - | - |
| 22f | GSK-3β | 0.040 | - | - |
| 26 | EGFR Kinase | 0.93 | Gefitinib | 0.90 |
| Benzofuran-chalcone hybrid 1 | EGFR-TK | 0.09 ± 0.03 | - | - |
Data compiled from various in vitro anticancer and kinase inhibition assays.[1][5]
Table 3: STING Agonist and Antiviral Activity of Benzofuran Derivatives
| Compound ID | Assay | EC₅₀ (µM) | Cell Line |
| BZF-2OH | HCoV-229E Replication | 15.6 ± 1.2 | BEAS-2B |
| BZF-5OH | HCoV-229E Replication | 12.3 ± 1.1 | BEAS-2B |
| BZF-37OH | HCoV-229E Replication | 20.1 ± 1.5 | BEAS-2B |
| BZF-2OH | SARS-CoV-2 Replication | 0.43 ± 0.08 | Calu-3 |
| BZF-5OH | SARS-CoV-2 Replication | 0.39 ± 0.05 | Calu-3 |
| BZF-37OH | SARS-CoV-2 Replication | 0.51 ± 0.09 | Calu-3 |
Data from a study identifying benzofuran derivatives as STING agonists with antiviral activity.[6]
Experimental Protocols & Workflows
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable for various benzofuran derivative libraries.
Luciferase Reporter Assay for Antiviral (HCV) and STING Agonist Screening
This protocol describes a cell-based luciferase reporter assay suitable for identifying inhibitors of viral replication (e.g., HCV) or activators of specific signaling pathways (e.g., STING).[3][6]
Experimental Workflow
Caption: High-throughput luciferase assay workflow.
Materials:
-
HEK293T cells (for STING assay) or Huh7.5.1 cells with an HCV replicon (for HCV assay)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
384-well white, clear-bottom tissue culture plates
-
Benzofuran derivative library dissolved in DMSO
-
Positive and negative controls (e.g., known STING agonist or HCV inhibitor, DMSO vehicle)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the benzofuran derivatives in DMSO.
-
Using a liquid handler, transfer 100 nL of each compound dilution to the corresponding wells of the cell plate.
-
For controls, add 100 nL of a known activator/inhibitor (positive control) or DMSO (negative control).
-
-
Incubation:
-
Incubate the plates for the desired time period. For STING activation, a 4-hour incubation may be sufficient. For antiviral assays, a 48-72 hour incubation is typical.[3]
-
-
Luciferase Measurement:
-
Equilibrate the plates and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data. For inhibitor screening, normalize to the DMSO control (100% activity) and a potent inhibitor (0% activity). For agonist screening, normalize to the DMSO control (0% activity) and a known agonist (100% activity).
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine EC₅₀ or IC₅₀ values.
-
TR-FRET Kinase Inhibition Assay
This protocol outlines a homogeneous, TR-FRET-based assay for identifying benzofuran derivatives that inhibit the activity of a specific protein kinase (e.g., EGFR, CK2, mTOR).[7][8][9]
Experimental Workflow
Caption: TR-FRET kinase inhibitor screening workflow.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
Benzofuran derivative library dissolved in DMSO
-
Positive control (e.g., staurosporine) and negative control (DMSO)
-
Detection reagents: Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin (SA-APC)
-
TR-FRET enabled plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be determined empirically.
-
Prepare serial dilutions of the benzofuran derivatives in DMSO.
-
-
Kinase Reaction:
-
Dispense 50 nL of the benzofuran derivative dilutions into the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature (pre-incubation).
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the detection solution containing the Europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ values.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by benzofuran derivatives, providing a conceptual framework for understanding their mechanism of action.
cGAS-STING Signaling Pathway
Benzofuran derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response to viral and bacterial infections.[6]
Caption: cGAS-STING signaling pathway activation.
mTOR Signaling Pathway
The mTOR (mammalian Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. Benzofuran derivatives have been investigated as inhibitors of this pathway, particularly in the context of cancer therapy.
Caption: Simplified mTOR signaling pathway.
Hepatitis C Virus (HCV) Replication Cycle
High-throughput screening of benzofuran derivatives has identified potent inhibitors of HCV replication. The following diagram illustrates the key stages of the HCV life cycle that can be targeted by small molecules.[3][4]
Caption: Overview of the HCV replication cycle.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Deiodo-Amiodarone Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo imaging techniques for tracking the distribution of amiodarone and its primary active metabolite, N-desethylamiodarone (DEA), often referred to as deiodo-amiodarone. The protocols detailed below are based on established methodologies to facilitate the study of this drug's complex pharmacokinetic profile and its accumulation in various tissues.
Introduction
Amiodarone is a potent antiarrhythmic agent with a unique pharmacokinetic profile characterized by variable oral bioavailability (20-80%), extensive tissue accumulation, and a long elimination half-life.[1][2] Its high lipophilicity leads to significant distribution into tissues such as adipose, skeletal muscle, liver, and lung.[3][4] The primary metabolite, N-desethylamiodarone (DEA), is also pharmacologically active and exhibits extensive tissue distribution.[1][4] Understanding the in vivo distribution of amiodarone and DEA is crucial for elucidating their therapeutic effects and toxicity mechanisms, particularly in the lungs and liver.[5][6]
In vivo imaging techniques offer non-invasive, real-time visualization and quantification of drug distribution within a living organism.[7][8] For amiodarone and its metabolites, nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are particularly valuable. Additionally, the inherent iodine content of the amiodarone molecule allows for detection using Computed Tomography (CT).[9][10]
In Vivo Imaging Modalities for Amiodarone and Deiodo-Amiodarone
Several imaging modalities can be employed to study the biodistribution of amiodarone and DEA. The choice of technique often depends on the specific research question, available resources, and the desired level of sensitivity and resolution.[11]
-
Single Photon Emission Computed Tomography (SPECT): This technique utilizes gamma-emitting radioisotopes to track the location of a radiolabeled molecule. Amiodarone and DEA can be radiolabeled with Iodine-123 (¹²³I) for SPECT imaging.[12]
-
Positron Emission Tomography (PET): PET imaging uses positron-emitting radionuclides and offers high sensitivity for quantitative biodistribution studies.[7][8] While less commonly reported specifically for amiodarone, PET could be employed by labeling with appropriate isotopes.
-
Computed Tomography (CT): Due to the presence of two iodine atoms in its structure, amiodarone increases the attenuation of X-rays in tissues where it accumulates.[6][10] This property allows for the non-invasive monitoring of drug deposition, particularly in the liver and lungs, using CT.[9][13]
-
Magnetic Resonance Imaging (MRI): While not directly imaging the drug, MRI can be a powerful tool to assess the physiological consequences of amiodarone accumulation, such as drug-induced liver injury.[14]
Quantitative Data Presentation
The following tables summarize quantitative data from biodistribution studies of radiolabeled amiodarone and its metabolite, DEA.
Table 1: Biodistribution of ¹²³I-Amiodarone in Mice (% Injected Dose/Organ) [12]
| Organ | 5 minutes | 60 minutes |
| Heart | 0.98 | 0.44 |
| Liver | High | High |
| Lung | High | High |
| Brain | - | - |
Table 2: Biodistribution of ¹²³I-Desethylamiodarone (DEA) in Mice (% Injected Dose/Organ) [12]
| Organ | 5 minutes | 60 minutes |
| Heart | 0.58 | 0.43 |
| Liver | High | High |
| Lung | High | High |
| Brain | 0.49 | - |
Table 3: Amiodarone and Desethylamiodarone Tissue Concentrations in Humans after Long-Term Therapy (mg/kg wet weight) [15]
| Tissue | Amiodarone | Desethylamiodarone |
| Fat | 316 | - |
| Liver | 391 | 2354 |
| Lung | 198 | 952 |
| Adrenal Gland | 137 | 437 |
| Testis | 89 | 470 |
| Lymph Node | 83 | 316 |
| Pigmented Skin | 306 | 943 |
Experimental Protocols
Protocol 1: Radiolabeling of Amiodarone and Deiodo-Amiodarone with ¹²³I for SPECT Imaging
This protocol is based on the exchange labeling method described for radiolabeling amiodarone and its metabolite.[12]
Materials:
-
Amiodarone HCl or N-desethylamiodarone (DEA)
-
Sodium [¹²³I]-iodide
-
Copper (II) sulfate solution
-
Ethanol
-
Saline, sterile
-
HPLC system for purification and analysis
Procedure:
-
Dissolve amiodarone HCl or DEA in ethanol.
-
Add the Sodium [¹²³I]-iodide solution to the reaction vial.
-
Add the copper (II) sulfate solution to initiate the exchange reaction.
-
Heat the reaction mixture at an appropriate temperature and for a sufficient duration to achieve high radiochemical yield (>98%).
-
After cooling, purify the radiolabeled product using HPLC.
-
Collect the fraction corresponding to ¹²³I-amiodarone or ¹²³I-DEA.
-
Evaporate the solvent and reconstitute the final product in sterile saline for injection.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 2: In Vivo SPECT/CT Imaging of ¹²³I-Amiodarone Distribution in a Rodent Model
Animal Model:
-
Healthy mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley).[4][12]
-
Acclimatize animals for at least one week before the experiment.
Imaging Procedure:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Administer a known amount of ¹²³I-amiodarone or ¹²³I-DEA intravenously via the tail vein.
-
Position the animal on the imaging bed of a SPECT/CT scanner.
-
Acquire dynamic or static SPECT images at predefined time points (e.g., 5, 30, 60 minutes post-injection) to observe the distribution and clearance of the radiotracer.[12]
-
Following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
Reconstruct the SPECT and CT images and fuse them to visualize the localization of the radiotracer within the different organs.
-
For quantitative analysis, draw regions of interest (ROIs) over the organs of interest (e.g., heart, liver, lungs, brain) on the fused images.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: CT Imaging for Monitoring Amiodarone Accumulation
This protocol leverages the iodine content of amiodarone to visualize its accumulation in tissues.[9]
Animal Model:
-
Rodent models chronically treated with amiodarone.
Procedure:
-
Administer amiodarone orally to the animals daily for several weeks or months.[4]
-
Perform a baseline CT scan of the thorax and abdomen before the start of the treatment.
-
Acquire follow-up CT scans at regular intervals during the treatment period.
-
Analyze the CT images for increases in tissue attenuation (measured in Hounsfield Units, HU) in organs known to accumulate amiodarone, such as the liver and lungs.[9][10]
-
Correlate the changes in HU with the cumulative dose of amiodarone.
Visualizations
Caption: Workflow for in vivo imaging of radiolabeled Amiodarone/DEA.
Caption: Primary metabolic pathway of Amiodarone.
References
- 1. Pharmacology and pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epos.myesr.org [epos.myesr.org]
- 6. Amiodarone-induced hepatotoxicity — quantitative measurement of iodine density in the liver using dual-energy computed tomography: Three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Measurement of tissue-bound amiodarone and its metabolites by computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabeling and biodistribution of amiodarone and desethylamiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amiodarone and its desethyl metabolite: tissue distribution and morphologic changes during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. It possesses a large, hydrophobic benzofuran core and a high calculated LogP (XLogP3) of 6.9, indicating poor water solubility.[1] The presence of the bulky butyl and iodophenyl groups further contributes to its lipophilicity.
Q2: How does the diethylamino group affect the solubility of the compound?
A2: The diethylamino group is a basic functional group.[2][3] This means that at acidic pH values, this group can become protonated, forming a more water-soluble salt.[3][4] Therefore, the solubility of this compound is expected to be highly pH-dependent, with increased solubility in acidic solutions.[5]
Q3: What are the initial steps I should take to dissolve this compound for in vitro experiments?
A3: A good starting point is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can temporarily increase the solubility of many compounds. However, be cautious as prolonged heating or high temperatures can lead to degradation of the compound. It is also important to note that the compound may precipitate out of solution as it cools.
Troubleshooting Guide
Issue: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer.
-
Question: What is the final concentration of DMSO in your aqueous solution?
-
Answer: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v). If your current DMSO concentration is high, try preparing a more concentrated stock solution to reduce the volume added to the aqueous medium.
-
-
Question: What is the pH of your aqueous buffer?
-
Question: Have you tried using solubilizing excipients?
Issue: The compound has low bioavailability in my animal studies.
-
Question: What formulation are you currently using for oral administration?
-
Question: Have you explored advanced formulation strategies?
Data Presentation: Solubility Enhancement Strategies
The following tables summarize potential solvents and formulation strategies to improve the solubility of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Table 1: Qualitative Solubility in Common Laboratory Solvents
| Solvent | Expected Solubility | Rationale |
| Water | Very Low | High lipophilicity of the benzofuran core. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Ethanol | Moderate to High | Can act as a co-solvent to increase solubility in aqueous mixtures.[9] |
| Methanol | Moderate to High | Similar to ethanol, can be used as a co-solvent. |
| Dichloromethane (DCM) | High | Non-polar organic solvent, suitable for a lipophilic compound. |
| Chloroform | High | Non-polar organic solvent. |
| Aqueous Acid (e.g., pH < 6) | Moderate | Protonation of the basic diethylamino group increases aqueous solubility.[2][3][4] |
Table 2: Formulation Strategies for Enhanced Solubility
| Strategy | Excipient Examples | Typical Concentration Range | Mechanism of Action |
| Co-solvency | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 400 | 10-40% (v/v) | Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic drugs.[9] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | 0.1-5% (w/v) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[7][12] |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | Form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[12][13][14][15] |
| pH Adjustment | Citrate Buffer, Acetate Buffer | To achieve pH < 6 | Increases the ionization of the basic diethylamino group, leading to higher aqueous solubility.[4][5] |
Experimental Protocols
Protocol 1: Solvent Solubility Screening
-
Objective: To determine the approximate solubility of the compound in various organic and aqueous solvents.
-
Materials:
-
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
-
A selection of solvents (e.g., water, DMSO, ethanol, propylene glycol, PEG 400, dichloromethane).
-
Vials, magnetic stirrer, and analytical balance.
-
-
Methodology:
-
Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Stir the mixture vigorously at a constant temperature for a set period (e.g., 1 hour).
-
Visually inspect for complete dissolution.
-
If the compound has not fully dissolved, add another aliquot of the solvent and continue stirring.
-
Repeat step 5 until the compound is fully dissolved.
-
The approximate solubility can be calculated based on the total volume of solvent added.
-
Protocol 2: pH-Dependent Solubility Profile
-
Objective: To assess the impact of pH on the aqueous solubility of the compound.
-
Materials:
-
Compound stock solution in DMSO.
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Spectrophotometer or HPLC.
-
-
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to each buffer.
-
Equilibrate the solutions by shaking at a constant temperature for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility as a function of pH.
-
Protocol 3: Formulation Trial with a Solubilizing Excipient
-
Objective: To evaluate the effectiveness of a selected excipient (e.g., HP-β-CD) in enhancing the aqueous solubility of the compound.
-
Materials:
-
The compound.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Analytical method for concentration determination (HPLC or spectrophotometer).
-
-
Methodology:
-
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).
-
Add an excess amount of the compound to each solution.
-
Follow steps 2-5 from the pH-Dependent Solubility Profile protocol.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone | C25H30INO3 | CID 559482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. ijmsdr.org [ijmsdr.org]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monoiodoamiodarone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Monoiodoamiodarone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Monoiodoamiodarone?
A1: The synthesis of Monoiodoamiodarone typically involves a multi-step process. A common route detailed in patent literature involves the reaction of a substituted benzofuran derivative with an iodinated phenoxyethyl diethylamine precursor. Key steps include the formation of an organolithium intermediate at low temperatures, followed by a coupling reaction catalyzed by an iron salt.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several parameters are crucial for maximizing the yield of Monoiodoamiodarone. These include strict temperature control during the formation of the organolithium intermediate, the quality and stoichiometry of reagents (especially n-butyllithium), the exclusion of moisture and oxygen, and the purification method employed.
Q3: What are the common impurities observed in Monoiodoamiodarone synthesis?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of di-iodinated species, or products resulting from the degradation of reactants or the final compound. Proper analytical techniques such as HPLC and NMR are essential for identifying and quantifying these impurities.
Troubleshooting Guide
Low Reaction Yield
Problem: The final yield of Monoiodoamiodarone is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete lithiation | Ensure the reaction temperature is maintained below -65°C during the addition of n-butyllithium. Use freshly titrated n-butyllithium to ensure accurate concentration. The reaction vessel should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture. |
| Inefficient coupling | Verify the quality and quantity of the ferric chloride catalyst; anhydrous ferric chloride is recommended.[1] Ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration (e.g., 2 hours) to drive the coupling to completion.[1] |
| Degradation of product | Avoid prolonged exposure to high temperatures or strong light during workup and purification. Use appropriate purification techniques such as column chromatography on silica gel to gently isolate the product. |
| Suboptimal reagent ratio | The mass ratio of the benzofuran precursor to the iodinated precursor is important. A ratio of approximately 2:1 has been shown to be effective.[1] |
High Impurity Profile
Problem: Analytical results (e.g., HPLC, NMR) show a high level of impurities in the final product.
| Possible Cause | Suggested Solution |
| Side reactions due to temperature fluctuations | Maintain strict temperature control throughout the reaction, especially during exothermic addition steps. Gradual warming of the reaction mixture is crucial. |
| Presence of water or oxygen | Use anhydrous solvents and reagents. Purge the reaction setup with a dry, inert gas before starting the reaction and maintain a positive pressure of the inert gas. |
| Ineffective purification | Optimize the purification protocol. This may involve adjusting the solvent system for column chromatography or considering alternative purification methods like preparative HPLC. A typical purification involves dissolving the crude product in a solvent like dichloromethane, passing it through a silica gel column, and eluting with a mixture of dichloromethane and methanol.[2] |
Experimental Protocols
Synthesis of Monoiodoamiodarone
This protocol is based on methodologies described in patent literature.[1]
Materials:
-
Substituted benzofuran precursor (Formula I in patent CN106632180A)
-
Iodinated phenoxyethyl diethylamine precursor (Formula II in patent CN106632180A)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ferric chloride (FeCl₃)
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Add the substituted benzofuran precursor and anhydrous THF to the flask.
-
Cool the mixture to -70°C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, ensuring the internal temperature does not exceed -65°C.
-
After the addition is complete, stir the mixture at -70°C for an additional 10-30 minutes.
-
Add the iodinated phenoxyethyl diethylamine precursor and anhydrous ferric chloride to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate it under reduced pressure, and purify the crude product by chromatography.
Purification by Column Chromatography
Materials:
-
Crude Monoiodoamiodarone
-
Silica gel (for column chromatography)
-
Dichloromethane
-
Methanol
-
Standard chromatography setup
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in dichloromethane.
-
Dissolve the crude Monoiodoamiodarone in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system. A mixture of dichloromethane and methanol can be effective.[2]
-
Collect the fractions containing the desired product, monitoring the elution by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Monoiodoamiodarone.
Data Summary
The following table summarizes the impact of varying reaction conditions on the yield of Monoiodoamiodarone, based on data from embodiment examples in patent CN106632180A.[1]
| THF Volume (mL) | Benzofuran Precursor (g) | Iodinated Precursor (g) | Ferric Chloride (g) | Reaction Time (h) | Yield (%) |
| 90 | 6 | 3 | 0.2 | 2 | 80.2 |
| 40 | 6 | 1 | 0.2 | 2 | 75.2 |
| 67 | 6 | 2.7 | 0.1 | 2 | Not specified |
| 109 | 6 | 3.3 | 0.27 | 2 | 75.0 |
Visualizations
Caption: Experimental workflow for the synthesis of Monoiodoamiodarone.
Caption: Troubleshooting logic for low yield in Monoiodoamiodarone synthesis.
References
Technical Support Center: Deiodo Amiodarone in Solution
Disclaimer: This document provides guidance on preventing the degradation of Deiodo Amiodarone in solution based on available research for its parent compound, Amiodarone. Specific stability studies on Deiodo Amiodarone are limited in publicly available literature. Therefore, the following recommendations are inferred and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Deiodo Amiodarone in solution?
Based on studies of Amiodarone, the primary factors likely to cause degradation of Deiodo Amiodarone include exposure to light (photolysis), high temperatures (thermolysis), extreme pH conditions (acidic and alkaline hydrolysis), and oxidizing agents.[1][2][3]
Q2: What is the recommended solvent for dissolving and storing Deiodo Amiodarone?
For intravenous preparations of Amiodarone, 5% dextrose (D5W) is the recommended diluent.[4] The use of 0.9% sodium chloride has shown conflicting results regarding compatibility.[4] For analytical purposes, methanol is commonly used to prepare stock solutions.[1][2] Given its structural similarity, these solvents are a reasonable starting point for Deiodo Amiodarone.
Q3: What are the optimal storage conditions for Deiodo Amiodarone solutions?
To minimize degradation, Deiodo Amiodarone solutions should be stored at refrigerated temperatures (5°C ± 3°C) and protected from light.[5][6] Studies on Amiodarone have shown it to be stable for extended periods under these conditions.[5][6][7] Room temperature storage is also possible for shorter durations, but refrigeration is preferred for long-term stability.[6][8]
Q4: Can I use plastic containers to store Deiodo Amiodarone solutions?
Amiodarone infusions exceeding 2 hours are recommended to be administered in glass or polyolefin bottles, as the drug can be absorbed by standard PVC plastic IV bags.[9] Therefore, for long-term storage of Deiodo Amiodarone solutions, it is advisable to use glass or polypropylene containers to prevent potential adsorption and leaching of plasticizers.[5]
Q5: Are there any known stabilizing agents for Deiodo Amiodarone solutions?
While specific stabilizing agents for Deiodo Amiodarone are not documented, studies on Amiodarone suggest that maintaining an acidic pH can enhance stability.[10] The use of phosphate counterions has also been shown to have a stabilizing effect on Amiodarone.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in solution | - Exceeding solubility limit- Incompatible solvent or container- pH shift | - Ensure the concentration does not exceed the solubility of Deiodo Amiodarone in the chosen solvent.- Use recommended solvents like 5% dextrose or methanol.- For long-term storage, use glass or polyolefin containers.- Buffer the solution to maintain an optimal pH. |
| Discoloration or cloudiness of the solution | - Degradation of the compound- Microbial contamination | - Protect the solution from light at all times.- Store at refrigerated temperatures (5°C ± 3°C).[5][6]- Prepare solutions using sterile techniques and consider filtration through a 0.22 µm filter. |
| Loss of potency in experimental results | - Chemical degradation over time | - Prepare fresh solutions for critical experiments.- If storing solutions, aliquot and freeze at -20°C or below for longer-term storage, and perform a freeze-thaw stability study.[7]- Always protect from light and store at recommended temperatures. |
| Appearance of unknown peaks in chromatography | - Formation of degradation products | - Review the storage conditions and handling procedures.- Perform a forced degradation study to identify potential degradation products and validate the analytical method's stability-indicating capability.[1][2] |
Quantitative Data Summary
The following tables summarize stability data for Amiodarone Hydrochloride, which can serve as a reference for designing experiments with Deiodo Amiodarone.
Table 1: Stability of Amiodarone HCl in Intravenous Fluids
| Concentration | Solvent | Storage Temperature | Container | Duration | Remaining Concentration | Reference |
| 25 mg/mL | 5% Dextrose | 5°C ± 3°C | Polypropylene Syringes | 28 days | No decrease | [5] |
| Not specified | 5% Dextrose | 5°C | Not specified | 32 days | Stable | [6] |
| Not specified | 0.9% Sodium Chloride | 5°C | Not specified | 32 days | Stable | [6] |
| Not specified | 5% Dextrose | 25°C | Not specified | 32 days | Stable | [6] |
| Not specified | 0.9% Sodium Chloride | 25°C | Not specified | 32 days | Stable | [6] |
| Not specified | 5% Dextrose | 40°C | Not specified | 18 days | Significant degradation | [6] |
Table 2: Stability of Amiodarone in Oral Suspension
| Concentration | Formulation | Storage Temperature | Container | Duration | Remaining Concentration | Reference |
| 5 mg/mL | Methylcellulose 1% and syrup | 4°C | Glass and Plastic | 91 days | ≥ 90% | [8] |
| 5 mg/mL | Methylcellulose 1% and syrup | 25°C | Glass and Plastic | 42 days | ≥ 90% | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on Amiodarone and can be used to investigate the degradation pathways of Deiodo Amiodarone.[1][2]
Objective: To identify potential degradation products and establish the intrinsic stability of Deiodo Amiodarone under various stress conditions.
Materials:
-
Deiodo Amiodarone
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve Deiodo Amiodarone in a solution of 5.0 M HCl and incubate for a specified period (e.g., 120 hours) at room temperature or elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Dissolve Deiodo Amiodarone in a solution of 1.0 M NaOH and incubate for a specified period (e.g., 15 hours) at 60°C.
-
Oxidative Degradation: Treat a solution of Deiodo Amiodarone with 30% H₂O₂ for a specified period (e.g., 96 hours) at room temperature.
-
Thermal Degradation: Expose solid Deiodo Amiodarone to dry heat (e.g., 105°C) in an oven for a specified period (e.g., 7 days).
-
Photolytic Degradation: Expose a solution of Deiodo Amiodarone to UV light in a photostability chamber for a specified period (e.g., 120 hours).
-
Sample Analysis: At each time point, withdraw samples, neutralize if necessary, and dilute with an appropriate mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate Deiodo Amiodarone from its potential degradation products.[1][2]
Objective: To develop and validate a quantitative analytical method to assess the stability of Deiodo Amiodarone in solution.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.
-
Column Temperature: 50°C.
-
Mobile Phase A: 50 mM acetate buffer pH 5.5.
-
Mobile Phase B: Methanol-acetonitrile (3:4, v/v).
-
Gradient Elution: Optimize a gradient program to achieve separation of the parent peak from any degradation products.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 240 nm.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of Deiodo Amiodarone in a suitable solvent (e.g., methanol). Prepare working standards and samples from the forced degradation study by diluting with the mobile phase.
-
Method Development: Inject a mixture of the stressed samples to observe the separation of degradation products from the parent peak. Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Inferred degradation pathways of Deiodo Amiodarone.
Caption: Workflow for Deiodo Amiodarone stability testing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Chemical stability of amiodarone hydrochloride in intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of amiodarone in an oral suspension stored under refrigeration and at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interfacial properties of amiodarone: the stabilizing effect of phosphate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and exact mass of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone?
A1: The chemical formula for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is C25H30INO3.[1] The molecular weight is approximately 519.4 g/mol , and the monoisotopic mass is approximately 519.12704 Da.[1] It is crucial to use the exact mass for high-resolution mass spectrometry analysis to ensure accurate compound identification.
Q2: What are the common adducts I might observe for this compound in positive ion electrospray ionization (ESI) mass spectrometry?
A2: In positive ion ESI-MS, you can expect to see several common adducts. The most common is the protonated molecule [M+H]+. Other frequently observed adducts include sodium [M+Na]+ and potassium [M+K]+. The formation of these adducts is common and can sometimes be more prominent than the protonated molecule itself.[2] It is also possible to observe adducts with solvents, such as acetonitrile [M+CH3CN+H]+.
Q3: Are there any specific challenges associated with the mass spectrometry of an iodinated compound like this?
A3: Yes, the presence of iodine can present specific challenges. Iodine has a characteristic isotopic pattern, but its high mass defect can sometimes lead to misidentification if not carefully considered. Furthermore, the carbon-iodine bond can be labile under certain ionization conditions, potentially leading to fragmentation in the source. Special attention should be paid to the possibility of observing fragment ions corresponding to the loss of iodine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Problem 1: No or very low signal intensity for the target compound.
-
Possible Cause 1: Incorrect Instrument Settings.
-
Solution: Ensure the mass spectrometer is properly tuned and calibrated. Verify that the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for a molecule of this size and polarity. Experiment with different ionization methods if available (e.g., APCI) to see if ionization efficiency improves.[3]
-
-
Possible Cause 2: Poor Sample Preparation.
-
Possible Cause 3: In-source Fragmentation.
-
Solution: The molecule might be fragmenting in the ionization source before detection. Try reducing the source temperature and cone voltage to soften the ionization conditions.
-
Problem 2: The observed mass does not match the expected mass of the compound or its common adducts.
-
Possible Cause 1: Mass Spectrometer Calibration Drift.
-
Solution: Recalibrate the mass spectrometer using a known calibration standard. Regular calibration is crucial for maintaining mass accuracy.[3]
-
-
Possible Cause 2: Formation of Unexpected Adducts.
-
Solution: The compound may be forming less common adducts with components from your mobile phase, sample matrix, or contaminants. Refer to the table of common adducts and carefully examine the mass difference between your observed ion and the expected molecular weight.
-
-
Possible Cause 3: Isotopic Peak Misidentification.
-
Solution: Ensure you are identifying the monoisotopic peak ([M]+ or [M+H]+ containing all 12C, 1H, 14N, 16O, and 127I) and not an isotopic variant. High-resolution mass spectrometry is essential for distinguishing these.
-
Problem 3: Complex or unexpected fragmentation pattern in MS/MS.
-
Possible Cause 1: Contamination.
-
Solution: The observed fragments may be from a co-eluting impurity. Ensure the purity of your sample and the cleanliness of your LC-MS system. Run a blank injection to check for background ions.
-
-
Possible Cause 2: Multiple Fragmentation Pathways.
-
Solution: Complex molecules can fragment through several competing pathways. Based on studies of similar 2-aroylbenzofuran derivatives, common fragmentation pathways include the formation of acylium ions and losses of small neutral molecules like CO.[5][6] The presence of the diethylaminoethoxy side chain will also lead to characteristic fragment ions.
-
Data Presentation
Table 1: Common Adducts in Positive Ion ESI Mass Spectrometry
| Adduct Ion | Mass Change (Da) |
| [M+H]+ | +1.0078 |
| [M+Na]+ | +22.9898 |
| [M+K]+ | +38.9637 |
| [M+NH4]+ | +18.0344 |
| [M+CH3OH+H]+ | +33.0340 |
| [M+ACN+H]+ | +42.0344 |
| [M+ACN+Na]+ | +64.0163 |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh a small amount of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL for initial screening).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial.
-
Blank Preparation: Prepare a blank sample containing only the final dilution solvent to be run before and after the sample to check for carryover and system contamination.
Protocol 2: General LC-MS Method Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compound. A typical starting point could be 5-95% B over 10-15 minutes.
-
Flow Rate: Dependent on the column diameter, typically 0.2-0.5 mL/min for standard analytical columns.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI Positive Ion Mode):
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~600-800 L/hr.
-
Mass Range: Scan a range that includes the expected mass of the protonated molecule and any potential adducts (e.g., m/z 100-1000).
-
MS/MS Fragmentation: For fragmentation analysis, select the [M+H]+ ion as the precursor and apply a suitable collision energy (start with a ramp, e.g., 10-40 eV, to observe the fragmentation pattern).
-
Visualizations
Caption: A workflow diagram for troubleshooting common mass spectrometry issues.
Caption: Potential fragmentation pathways for the target molecule.
References
- 1. (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone | C25H30INO3 | CID 559482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tecan.com [tecan.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability in Experiments with Monoiodoamiodarone
Welcome to the technical support center for researchers utilizing Monoiodoamiodarone (MIA) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize cell viability and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Monoiodoamiodarone (MIA) and how is it related to amiodarone?
Monoiodoamiodarone (MIA) is a derivative of the potent antiarrhythmic drug amiodarone. Structurally, it is (2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone, with the CAS Number 85642-08-6. While specific research on MIA is limited, its biological activities are often inferred from its well-studied parent compound, amiodarone.
Q2: What is the expected effect of Monoiodoamiodarone on cell viability?
Based on studies of the parent compound amiodarone and its primary metabolite, desethylamiodarone (DEA), MIA is expected to be cytotoxic in a dose-dependent manner. Amiodarone has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in various cell types, including lung epithelial cells.[1] The cytotoxic effects of amiodarone have been observed in both non-thyroid and thyroid cell lines.[2]
Q3: How do I dissolve Monoiodoamiodarone for use in cell culture?
Monoiodoamiodarone is presumed to be a hydrophobic compound. Therefore, it is unlikely to be soluble in aqueous culture media directly. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
-
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture experiments.
-
Alternative Solvent: Ethanol can also be used.
It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments (cells treated with the same final concentration of the solvent used to dissolve MIA).
Q4: What are the potential mechanisms of Monoiodoamiodarone-induced cytotoxicity?
-
Induction of Apoptosis: Amiodarone has been shown to induce the release of cytochrome c from the mitochondria into the cytosol, which is a key step in the intrinsic apoptotic pathway.[1] This process appears to be independent of p53, Bcl-2, Bcl-XL, or Bax protein modulation and does not seem to involve the generation of reactive oxygen species.[1]
-
Inhibition of Signaling Pathways: Amiodarone has been identified as an inhibitor of the Toll-like receptor 3 (TLR3)-mediated NF-κB signaling pathway by preventing organelle acidification.[3] It has also been shown to repress the EGFR/Gsk3b/Snail signaling axis.[4]
-
Mitochondrial Dysfunction: Amiodarone can impair cellular bioenergetics by uncoupling oxidative phosphorylation, leading to a faster decay of cellular ATP.[3]
Q5: Are there any known quantitative data on the cytotoxicity of Monoiodoamiodarone?
Currently, there is a lack of publicly available, specific IC50 values for Monoiodoamiodarone across different cell lines. Researchers should perform dose-response experiments to determine the IC50 of MIA in their specific cell line and experimental conditions. For amiodarone, cytotoxic effects have been observed in the micromolar range (e.g., starting at 37.5 µM in human thyroid follicles).[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | MIA concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect solvent or poor solubility. | Ensure MIA is fully dissolved in the stock solution. Consider gentle warming or vortexing. Prepare fresh stock solutions. | |
| Short incubation time. | Increase the incubation time of the cells with MIA (e.g., 24, 48, 72 hours). | |
| Cell line is resistant to MIA. | Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line. | |
| High variability in results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques for even distribution in multi-well plates. |
| MIA precipitation in culture medium. | Prepare the final dilution of MIA in pre-warmed medium and mix gently but thoroughly. Avoid shocking the compound into an aqueous solution from a high concentration stock. Consider serial dilutions. | |
| Inconsistent incubation times. | Standardize all incubation times across all experimental conditions. | |
| High background cytotoxicity in vehicle control | Solvent concentration is too high. | Ensure the final concentration of DMSO or ethanol is at a non-toxic level (e.g., ≤ 0.5% for DMSO). |
| Contaminated solvent or media. | Use sterile, high-quality solvents and culture media. | |
| Unexpected cell morphology | Off-target effects of MIA. | Document any morphological changes and consider them as part of the compound's effect. |
| Solvent-induced stress. | Observe the vehicle control wells for any morphological changes compared to untreated cells. |
Experimental Protocols
Preparation of Monoiodoamiodarone Stock Solution
-
Solvent Selection: Use sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Calculation: Calculate the required mass of MIA to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the MIA powder.
-
Solubilization: Gently vortex or sonicate at room temperature until the MIA is completely dissolved.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay Protocol)
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MIA stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of MIA.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Experimental workflow for assessing MIA cytotoxicity.
Inferred apoptotic pathway induced by MIA.
Inferred inhibitory effects of MIA on signaling pathways.
References
- 1. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study on the pulmonary cytotoxicity of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Electrophysiological Recordings with N-desethylamiodarone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering artifacts in electrophysiological recordings when using N-desethylamiodarone (DEA), the primary active metabolite of amiodarone. The information is tailored for scientists and drug development professionals working in electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is N-desethylamiodarone (DEA) and how does it differ from Amiodarone?
N-desethylamiodarone (DEA) is the major, active metabolite of Amiodarone.[1][2] It is formed in the body through metabolism by CYP3A isoenzymes.[3] While structurally similar to Amiodarone, DEA exhibits its own distinct electrophysiological and pharmacokinetic properties.
Q2: Why might I be seeing artifacts in my recordings when using DEA?
While direct literature on DEA-specific artifacts is limited, its physicochemical properties, particularly its high lipophilicity (high logP value), suggest several potential sources of recording instability.[4] Lipophilic compounds can partition into the cell membrane, potentially altering its fluidity and electrical properties. This can interfere with the gigaohm seal, introduce noise, and cause baseline drift.
Q3: What are the typical concentrations of DEA used in in-vitro electrophysiology experiments?
The concentration of DEA used in in-vitro patch-clamp experiments can vary depending on the specific research question and cell type. However, studies on the parent compound, amiodarone, often use concentrations in the low micromolar range.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment while minimizing potential artifacts.
Troubleshooting Guide
Issue 1: Difficulty Achieving a Stable Gigaohm Seal
Symptoms:
-
Inability to form a high-resistance seal (>1 GΩ).
-
The seal resistance is initially high but deteriorates over time.
-
Sudden loss of the seal.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Membrane Destabilization: DEA's lipophilicity may alter the fluidity and stability of the cell membrane, making it difficult for the glass pipette to form a tight seal. | - Ensure optimal cell health. Unhealthy cells are more susceptible to membrane disruption.[7]- Use high-quality borosilicate glass pipettes and fire-polish the tips to create a smooth surface for sealing.[8]- Some studies suggest that the inclusion of reducing agents in the extracellular solution can enhance seal formation and longevity.[9] |
| Pipette Tip Contamination: DEA, being a "sticky" lipophilic compound, may adhere to the pipette tip, preventing a clean glass-membrane interface. | - Backfill the pipette with intracellular solution, ensuring the tip remains clean.[7]- Apply positive pressure to the pipette as it approaches the cell to keep the tip clear of debris.[8] |
| Incorrect Pipette Resistance: The resistance of the pipette can influence the success of seal formation. | - For whole-cell recordings, aim for a pipette resistance of 3-7 MΩ. Pipettes with very low or very high resistance can make sealing difficult.[7] |
Issue 2: Increased Baseline Noise
Symptoms:
-
The recording baseline is unusually noisy or shows high-frequency fluctuations.
-
The noise level increases after the application of DEA.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Precipitation: DEA has low aqueous solubility and may precipitate out of solution, especially at higher concentrations. These fine precipitates can interact with the electrode or cell, causing noise. | - Ensure DEA is fully dissolved in the vehicle (e.g., DMSO) before diluting into the extracellular solution.[1]- Filter all solutions, including the final working solution containing DEA, with a 0.2 µm syringe filter immediately before use.[7][8]- Consider the use of a perfusion system to maintain a constant flow of fresh solution over the cell. |
| Electrical Interference: The introduction of a new compound and potential changes in the recording setup can exacerbate existing electrical noise issues. | - Check all grounding connections of your patch-clamp rig. Ensure a single, common ground point is used to avoid ground loops.[10][11]- Switch off any unnecessary electrical equipment near the setup.[11]- Ensure the Faraday cage is properly closed and grounded. |
| Seal Leak: Even with a gigaohm seal, a small leak current can contribute to noise, and this may be exacerbated by membrane-active compounds like DEA.[12][13] | - Monitor the seal resistance throughout the experiment. If it drops significantly, the recording may be compromised. |
Issue 3: Baseline Drift
Symptoms:
-
The baseline current or voltage slowly and continuously drifts in one direction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Slow Compound Partitioning: DEA may be slowly partitioning into or out of the cell membrane and pipette tip, causing a gradual change in the recording conditions. | - Allow for a sufficient equilibration period after DEA application before starting your recording protocol. The duration of this period should be determined empirically.- Maintain a constant perfusion rate to ensure a stable concentration of DEA around the cell. |
| Liquid Junction Potential Changes: Although less likely to be the primary cause of slow drift, interactions of DEA with the pipette solution could potentially alter the liquid junction potential over time. | - Zero the pipette potential just before forming a seal. If significant drift is observed in the bath before sealing, it could indicate a problem with the reference electrode or solutions.[14][15] |
| Mechanical Instability: Pipette drift is a common cause of baseline drift. | - Ensure the micromanipulator and headstage are securely mounted.[16]- Minimize any sources of vibration and thermal fluctuations in the room.[16] |
Data Presentation
Physicochemical Properties of N-desethylamiodarone (DEA)
| Property | Value | Source |
| Molecular Formula | C23H25I2NO3 | [4] |
| Molecular Weight | 617.26 g/mol | [17] |
| logP | 6.27 - 6.9 | [4] |
| Water Solubility | 0.00504 mg/mL | [4] |
| pKa (Strongest Basic) | 9.49 | [4] |
| Solubility in Solvents | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 5 mg/ml | [1] |
Experimental Protocols
Key Experiment: Whole-Cell Voltage-Clamp Recording
This protocol provides a general methodology for recording ion channel activity in the presence of N-desethylamiodarone using the whole-cell patch-clamp technique.
1. Solution Preparation:
-
Extracellular (Bath) Solution (Example):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM glucose
-
Prepare 1X solution from 10X stocks. Adjust osmolarity to ~290 mOsm and bubble with carbogen (95% O2 – 5% CO2) if using a bicarbonate buffer. Alternatively, a HEPES-based buffer can be used.[7]
-
-
Intracellular (Pipette) Solution (Example for K+ currents):
-
N-desethylamiodarone Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[1] Store at -20°C.
-
On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
2. Cell Preparation:
-
Plate cells on coverslips at an appropriate density to allow for easy patching of individual cells.
-
Mount the coverslip in the recording chamber on the microscope stage.
3. Recording Procedure:
-
Perfuse the recording chamber with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.[7]
-
Fire-polish the pipette tips.
-
Fill the pipette with filtered intracellular solution and mount it on the pipette holder.
-
Apply positive pressure and lower the pipette into the bath.
-
Obtain a gigaohm seal on a healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and begin recording baseline currents.
-
Apply the DEA-containing extracellular solution via the perfusion system.
-
Allow for an equilibration period before recording the effects of the compound.
Visualizations
Caption: Workflow for a whole-cell patch-clamp experiment with DEA.
Caption: Troubleshooting logic for common electrophysiology artifacts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Amiodarone: individualizing dosage with serum concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Devices Support Portal [support.moleculardevices.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. medkoo.com [medkoo.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Purification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, a known impurity of Amiodarone (Amiodarone EP Impurity F).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone?
A1: The most prevalent and effective purification techniques for this compound include preparative High-Performance Liquid Chromatography (HPLC), column chromatography, and recrystallization. The choice of method depends on the scale of purification, the impurity profile, and the desired final purity.
Q2: What structural features of this molecule present purification challenges?
A2: The key challenges in purifying this molecule arise from its tertiary amine group, the presence of an iodine atom, and its relatively non-polar nature. The basic tertiary amine can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation in column chromatography.[1][2] The iodine atom increases the molecular weight and can sometimes lead to instability under certain conditions.
Q3: Are there any particular safety precautions I should take when handling this compound?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Due to the presence of iodine, it is advisable to work in a well-ventilated area to avoid inhalation of any potential volatile iodine-containing byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Significant peak tailing of the target compound on a silica gel column. | The basic tertiary amine is interacting with the acidic silanol groups on the silica surface.[1][2] | 1. Add a competing amine to the mobile phase: Incorporate a small amount (0.1-1%) of an amine like triethylamine (TEA) or pyridine to the eluent. This will neutralize the acidic sites on the silica.[1] 2. Use an amine-functionalized stationary phase: Employing a column packed with amine-functionalized silica can prevent the acid-base interaction. 3. Switch to a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral). |
| Poor separation from closely related impurities. | The solvent system lacks sufficient selectivity. | 1. Optimize the solvent system: Systematically vary the polarity of the mobile phase. A common starting point for compounds of this nature is a hexane/ethyl acetate or dichloromethane/methanol gradient.[1] 2. Perform Thin Layer Chromatography (TLC) first: Use TLC to screen various solvent systems to find the optimal conditions for separation before running the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | 1. Gradually increase the polarity of the eluent: If using a gradient, ensure the final solvent composition is polar enough to elute the compound. For isocratic elution, switch to a more polar solvent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[1] |
Preparative HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of the purified compound. | The compound may be precipitating in the collection tubes due to high concentration or solvent incompatibility. | 1. Dilute the collected fractions: Add a small amount of a strong solvent (like the mobile phase B) to the collection tubes before starting the run. 2. Optimize the mobile phase: Ensure the compound is highly soluble in the mobile phase at the concentration being injected. |
| Broad or split peaks. | Column overloading or inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH: For basic compounds, using a mobile phase with a slightly basic pH can improve peak shape. However, ensure the pH is compatible with the column. |
| Co-elution of impurities. | The gradient is not optimized for separating the target compound from its impurities. | 1. Modify the gradient slope: A shallower gradient around the elution time of the target compound can improve resolution. 2. Change the mobile phase composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or buffer systems. |
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The solvent is too non-polar, or the solution is cooling too quickly. | 1. Use a more polar solvent or a solvent mixture: For benzofuran derivatives, mixtures like methanol/acetone or aqueous methanol can be effective.[3] 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Low yield of crystals. | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Use a less polar solvent system: Try solvent systems like n-hexane/ethyl acetate or n-hexane/THF.[4] 2. Partially evaporate the solvent: Before cooling, carefully evaporate some of the solvent to increase the concentration of the compound. |
| Crystals are colored or appear impure. | The recrystallization process did not effectively remove all impurities. | 1. Perform a second recrystallization: Re-dissolve the crystals in a fresh portion of the solvent and repeat the crystallization process. 2. Consider a hot filtration step: If insoluble impurities are present, perform a filtration of the hot solution before allowing it to cool. |
Experimental Protocols
Preparative HPLC Purification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample.
-
Column: A C18 reversed-phase column is typically suitable for the separation of Amiodarone and its impurities.[5][6]
-
Mobile Phase:
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is recommended. An example gradient is shown in the table below.
-
Detection: UV detection at 240 nm is appropriate for Amiodarone and its impurities.[5]
-
Sample Preparation: Dissolve the crude material in the initial mobile phase composition or a compatible solvent.
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 25.0 | 15 | 85 |
| 25.1 | 65 | 35 |
| 35.0 | 65 | 35 |
This is an illustrative example; the actual gradient should be developed based on analytical HPLC data.
Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh).[8] For compounds with tertiary amines, consider using amine-functionalized silica or adding 0.1-1% triethylamine to the eluent.[2]
-
Eluent: A gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate or using a dichloromethane/methanol gradient.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent pair in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for benzofuran derivatives include aqueous methanol or methanol-acetone mixtures.[3] For iodinated compounds, ethanol or mixtures containing ethanol can also be effective.[9][10]
-
Procedure: a. Dissolve the crude compound in a minimal amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by filtration and wash with a small amount of the cold solvent. f. Dry the crystals under vacuum.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. wisdomlib.org [wisdomlib.org]
- 6. RP-HPLC Method Development for Amiodarone Hydrochloride Analysis [wisdomlib.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. US20080194876A1 - Continuous Crystallisation Process of Iodinated Phenyl Derivatives - Google Patents [patents.google.com]
- 10. Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monoiodoamiodarone (MIA) Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering off-target effects of Monoiodoamiodarone (MIA) in cellular models.
Troubleshooting Guides and FAQs
General Handling and Preparation
Question 1: I am observing precipitate in my MIA stock solution. What should I do?
Answer: MIA has limited aqueous solubility. Ensure you are using an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare your stock solution. If precipitation occurs after dilution in aqueous media, consider the following:
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Pre-warming Media: Gently pre-warm your culture media to 37°C before adding the MIA stock solution.
-
Vortexing: Vortex the diluted MIA solution gently before adding it to your cells.
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.
Cytotoxicity and Cell Viability
Question 2: I am observing high levels of cytotoxicity even at low concentrations of MIA. How can I mitigate this?
Answer: Unexpectedly high cytotoxicity can stem from several factors. Consider these troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MIA.[1][2] Hepatocytes (e.g., HepG2), lung epithelial cells (e.g., A549), and renal cells can be particularly susceptible.[1][3] It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Oxidative Stress: MIA is known to induce oxidative stress, a major contributor to its cytotoxicity.[1][4] Pre-treatment of cells with antioxidants may help.
-
Experiment Duration: Shortening the exposure time of MIA to your cells may reduce cytotoxicity while still allowing for the observation of on-target effects.
Question 3: My cell viability assay results are inconsistent. What could be the cause?
Answer: Inconsistent results in assays like MTT or LDH release can be due to:
-
Assay Interference: MIA, being a colored compound, might interfere with colorimetric assays. Always include a "no-cell, MIA-only" control to check for direct reactions with the assay reagents.
-
Cell Seeding Density: The initial number of cells plated can influence their susceptibility to cytotoxic agents.[5] Ensure consistent cell seeding density across all wells and experiments.
-
Mitochondrial Dysfunction: Since MIA directly impacts mitochondrial function, assays that rely on mitochondrial reductase activity (like MTT) might reflect mitochondrial inhibition rather than solely cell death.[6][7] Consider using an alternative viability assay, such as a trypan blue exclusion assay or a CyQUANT assay, to corroborate your findings.
Mitochondrial and Metabolic Effects
Question 4: I suspect MIA is affecting mitochondrial function in my cells. How can I confirm this?
Answer: MIA and its parent compound, amiodarone, are known mitochondrial toxins.[6][8] To assess mitochondrial dysfunction, you can perform the following assays:
-
Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis. MIA has been shown to inhibit Complex I and Complex II of the electron transport chain.[6][7]
-
ATP Levels: A significant drop in cellular ATP levels is a hallmark of amiodarone-induced toxicity.[6][9] This can be measured using commercially available luciferin/luciferase-based kits. The depletion of ATP by amiodarone can be more severe than that caused by mitochondrial inhibitors alone, suggesting potential effects on other metabolic pathways like glycolysis.[6]
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like TMRE or JC-1 to assess changes in the mitochondrial membrane potential. A collapse of ΔΨm is indicative of mitochondrial uncoupling and dysfunction.[7]
Question 5: Can I rescue my cells from MIA-induced mitochondrial toxicity?
Answer: Yes, it is possible to alleviate some of the acute mitochondrial effects. A cell-permeable succinate prodrug has been shown to rescue mitochondrial respiration deficits in cells acutely exposed to amiodarone by providing substrate for Complex II.[6] This approach can help to distinguish between direct mitochondrial effects and other off-target toxicities.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Amiodarone (AMD) and its primary metabolite, N-desethylamiodarone (DEA), in various cell lines. These values can serve as a reference for designing experiments with MIA, though specific IC50 values for MIA should be determined empirically for each cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| Amiodarone | HepG2 (Hepatocytes) | MTT | ~50 | 24 h | [1] |
| Amiodarone | EAhy 926 (Epithelial) | MTT | ~30 | 24 h | [1] |
| Amiodarone | Vero (Renal) | MTT | ~25 | 24 h | [1] |
| Amiodarone | FRTL-5 (Thyroid) | 51Cr release | 75-200 | 24 h | [2] |
| Amiodarone | CHO (Fibroblasts) | 51Cr release | 75-200 | 24 h | [2] |
| DEA | A549 (Lung) | Cell Viability | 25.4 ± 2.4 | Not Specified | [3] |
| DEA + Amiodarone | A549 (Lung) | Cell Viability | 11.5 ± 3.0 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of MIA concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Measurement of Cellular ATP Levels
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence assays. Treat with MIA as described in the cell viability protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., a luciferin/luciferase-based kit).
-
Lysis and Luminescence: Add the ATP reagent directly to the wells. This reagent typically lyses the cells and initiates the luminescent reaction.
-
Incubation: Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Analysis: Generate a standard curve using known concentrations of ATP. Normalize the luminescence readings of your samples to the total protein content in parallel wells and determine the ATP concentration.
Protocol 3: Assessment of Oxidative Stress (Lipid Peroxidation)
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with MIA.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer containing a BHT to prevent further oxidation.
-
MDA Assay: Measure malondialdehyde (MDA), a product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Assay Procedure:
-
Add Thiobarbituric Acid (TBA) reagent to the cell lysates.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Analysis: Quantify MDA levels using a standard curve prepared with an MDA standard. Normalize the results to the total protein concentration of the lysate.
Visualizations
Signaling Pathways
Caption: MIA-induced off-target signaling pathways.
Experimental Workflow
Caption: Troubleshooting workflow for MIA off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting MIA cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone increases the accumulation of DEA in a human alveolar epithelium-derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial oxidative stress and respiratory chain dysfunction account for liver toxicity during amiodarone but not dronedarone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual effect of amiodarone on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of amiodarone and amiodarone analogues on isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study on the pulmonary cytotoxicity of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Amiodarone and its Derivatives for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to enhance the stability of Amiodarone and its primary metabolite, N-desethylamiodarone (DEA), for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Amiodarone?
A1: Amiodarone is susceptible to degradation through several pathways. The most common are hydrolysis, oxidation, and photodecomposition.[1][2][3] Forced degradation studies show that Amiodarone hydrochloride is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[1][2] The degradation can involve the cleavage of its ketone and ether linkages.[4][5]
Q2: What is N-desethylamiodarone (DEA) and how does its stability compare to Amiodarone?
A2: N-desethylamiodarone (DEA) is the primary and pharmacologically active metabolite of Amiodarone, formed through N-deethylation by CYP3A4 and CYP2C8 enzymes.[6][7] Both Amiodarone and DEA can induce cellular changes, with some studies suggesting DEA may be more toxic than the parent compound.[8] The stability profiles are similar, though specific formulation and storage conditions will influence the degradation rates of both compounds.
Q3: What are the optimal storage conditions for Amiodarone formulations?
A3: Optimal storage conditions depend on the formulation.
-
Tablets: Should be stored at room temperature, between 20°C to 25°C (68°F to 77°F), and protected from light.[9][10]
-
Injectable Solutions (IV): Should be stored at room temperature (20°C to 25°C) and protected from light and excessive heat.[11][12] Light protection is not necessary during administration.[12]
-
Compounded Oral Suspensions: Refrigeration at 4°C or 5°C is generally recommended and can extend shelf-life significantly compared to room temperature storage.[4][5][13][14] For example, one study calculated a shelf life of 677.3 days under refrigeration (4°C) versus 193.4 days at 25°C.[4][15]
Q4: How does pH affect the stability of Amiodarone in aqueous solutions?
A4: Amiodarone stability is pH-dependent. Slightly acidic solutions, with a pH in the range of 4.0–5.0, are considered optimal for stability and solubility.[16] The aqueous solubility of Amiodarone decreases at a pH greater than 5.[16] In forced degradation studies, Amiodarone API and tablets showed significant degradation (over 20%) in alkaline conditions (1.0 M NaOH).[1][2]
Q5: Is Amiodarone sensitive to light?
A5: Yes, Amiodarone is photosensitive.[17][18] It is recommended to store Amiodarone formulations, particularly tablets and stock solutions, protected from light.[9][12] Phototesting has shown that the activating wavelengths are primarily in the UV-A spectrum.[18]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in diluted IV solution. | - Concentration exceeds solubility limits.- Improper diluent used.- Interaction with container material. | - Ensure the final concentration is within the recommended range of 1-6 mg/mL.[11] For infusions longer than 1 hour, concentrations should not exceed 2 mg/mL unless a central venous catheter is used.[11]- Use Dextrose 5% in Water (D5W) as the diluent. Compatibility with 0.9% Sodium Chloride has been conflicting.[12]- For infusions exceeding 2 hours, administer in glass or polyolefin bottles.[11] The co-solvent Polysorbate 80 in some formulations can leach DEHP from PVC materials.[7] |
| Rapid degradation of a compounded oral suspension. | - Inappropriate storage temperature.- Unsuitable excipients.- High pH of the suspension vehicle. | - Store the suspension under refrigeration (e.g., 4-5°C) to maximize shelf-life.[4][5][13]- Use stable suspending agents like carboxymethylcellulose or Veegum.[4][15] Be aware of potential incompatibilities; for example, low-dose Amiodarone capsules were found to be less stable with microcrystalline cellulose compared to lactose or mannitol.[19]- Ensure the formulation has a slightly acidic pH, ideally between 4.0 and 5.0.[16] |
| Discoloration or cloudiness in stored solutions. | - Temperature excursion.- Photodegradation.- Chemical degradation over time. | - Avoid storing solutions at elevated temperatures. Significant degradation and cloudiness were observed at 40°C after 18 days.[20][21]- Always store stock solutions and formulations in light-protecting containers (e.g., amber bottles or vials).[9][12]- Adhere to established beyond-use dates. If none exist, perform a stability study to determine the appropriate shelf-life for your specific formulation and storage conditions. |
| Inconsistent results in stability assays (HPLC). | - Non-validated analytical method.- Co-elution of impurities or degradants.- Instability of the sample in the analytical solvent. | - Develop and validate a stability-indicating HPLC method according to ICH guidelines.[22]- Optimize chromatographic conditions (e.g., mobile phase pH, column temperature, gradient) to ensure adequate separation of the parent peak from all potential degradation products.[1][2]- Verify the stability of the analyte in the chosen diluent for the duration of the analysis. Solutions have been found to be stable for up to 72 hours in certain analytical diluents.[1] |
Quantitative Data on Stability
Table 1: Shelf-Life of Compounded Amiodarone Formulations
| Formulation | Concentration | Storage Temperature | Container | Shelf-Life / Stability Period | Reference(s) |
| Oral Suspension | 5 mg/mL | 4°C (Refrigerated) | Glass & Plastic | Stable for 91 days (>90% initial concentration) | [13] |
| Oral Suspension | 5 mg/mL | 25°C (Room Temp) | Glass & Plastic | Stable for 42 days (>90% initial concentration) | [13] |
| Oral Suspension | 40 mg/mL | 5°C (Refrigerated) | Amber Glass | Stable for 60 days (>95% initial concentration) | [5][14] |
| Extemporaneous Suspension | Not specified | 4°C (Refrigerated) | Glass | Calculated shelf-life of 677.3 days | [4][5][15] |
| Extemporaneous Suspension | Not specified | 25°C (Room Temp) | Glass | Calculated shelf-life of 193.4 days | [4][5][15] |
| IV Admixture in D5W & 0.9% NaCl | Not specified | 5°C (Refrigerated) | Not specified | Stable for 32 days | [20][21] |
| IV Admixture in D5W & 0.9% NaCl | Not specified | 25°C (Room Temp) | Not specified | Stable for 32 days | [20][21] |
| IV Solution in Polypropylene Syringe | 25 mg/mL | 5°C ± 3°C | Polypropylene | Stable for 28 days | [23][24] |
Table 2: Summary of Forced Degradation Studies on Amiodarone HCl
| Stress Condition | Reagent/Details | Duration | Degradation Observed | Key Degradation Products | Reference(s) |
| Acidic Hydrolysis | 5.0 M HCl | 120 hours | ~10% (API), Tablets were stable | Impurity B | [1][2] |
| Alkaline Hydrolysis | 1.0 M NaOH, 60°C | 15 hours | >20% (API & Tablets) | Impurity D, 2-butyl-3-benzofuranyl-3,4-dihydroxy-5-iodophenylketone | [1][2][3] |
| Oxidation | 30% H₂O₂ | 96 hours | >20% (API & Tablets) | Several unknown impurities | [1][2] |
| Photolytic | UV-A (200 Wh/m²) & Visible (1.2 million lux-hours) | 5 days | Susceptible | Not specified | [1][2] |
| Thermal | Heat | Not specified | Susceptible | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Amiodarone
This protocol is based on methodologies developed for the analysis of Amiodarone and its impurities.[1][2][25]
-
Objective: To quantify the concentration of Amiodarone in a sample while separating it from potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 50 mM acetate buffer, pH 5.5.
-
Mobile Phase B: Methanol-acetonitrile mixture (3:4, v/v).
-
Gradient Elution: A gradient program should be used to ensure separation of all impurities. (Consult reference for specific gradient profile).
-
Flow Rate: 1.0 mL/min.[22]
-
Detection Wavelength: 240 nm.[22]
-
Injection Volume: 50 µL.[16]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., tablet powder, suspension) in a suitable solvent like methanol to achieve a known stock concentration (e.g., 1 mg/mL).[2]
-
Dilute the stock solution with the appropriate diluent (e.g., a mixture of mobile phases) to a final working concentration within the validated range of the method (e.g., 500 µg/mL for assay).[2]
-
Filter the final solution through a 0.45 µm filter before injection if necessary.
-
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating".[22]
Protocol 2: Forced Degradation (Stress Testing) Study
-
Objective: To intentionally degrade the drug substance to identify likely degradation products and demonstrate the specificity of the stability-indicating analytical method.
-
Procedure: Subject samples of Amiodarone (API and/or formulated product) to the following conditions.[1][2] An undegraded sample should be analyzed alongside the stressed samples as a control.
-
Acid Hydrolysis: Dissolve the sample in a solution of 5.0 M HCl and store for an extended period (e.g., 120 hours).[2]
-
Alkaline Hydrolysis: Dissolve the sample in a solution of 1.0 M NaOH and heat in an oven at 60°C for several hours (e.g., 15 hours).[2]
-
Oxidation: Dissolve the sample in a solution of 30% hydrogen peroxide (H₂O₂) and store at room temperature for several days (e.g., 96 hours).[2]
-
Thermal Degradation: Store the solid sample in an oven at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photostability: Expose the solid sample to controlled UV-A and visible light radiation as per ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 Wh/m²).[2]
-
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1). The method is considered specific if all degradation product peaks are adequately resolved from the main Amiodarone peak.
Visualizations
Amiodarone Degradation and Metabolism Pathway
Caption: Key metabolic and degradation pathways of Amiodarone.
Experimental Workflow for a Stability Study
Caption: General workflow for conducting a pharmaceutical stability study.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and accelerated stability studies for an extemporaneous suspension of amiodarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 7. drugs.com [drugs.com]
- 8. Amiodarone- and desethylamiodarone-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. globalrph.com [globalrph.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Stability of amiodarone in an oral suspension stored under refrigeration and at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical and microbiological stability of 40 mg/mL amiodarone hydrochloride oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation and accelerated stability studies for an extemporaneous suspension of amiodarone hydrochloride - ProQuest [proquest.com]
- 16. Ready-to-use parenteral amiodarone: a feasibility study towards a long-term stable product formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Persistent severe amiodarone-induced photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amiodarone photosensitivity [pubmed.ncbi.nlm.nih.gov]
- 19. Beyond-Use Dates Assignment for Pharmaceutical Preparations: Example of Low-Dose Amiodarone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical stability of amiodarone hydrochloride in intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. RP-HPLC Method Development for Amiodarone Hydrochloride Analysis [wisdomlib.org]
- 23. dial.uclouvain.be [dial.uclouvain.be]
- 24. 3PC-007 Determination of the physicochemical stability of amiodarone hydrochloride in syringes for intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study – ScienceOpen [scienceopen.com]
Mitigating interference in analytical assays for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
Welcome to the Technical Support Center for analytical assays of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate interference in the quantitative analysis of this compound, also known as Monoiodoamiodarone, a known impurity and metabolite of Amiodarone.
This guide provides frequently asked questions (FAQs) and troubleshooting tables to address common issues encountered during analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone?
The most prevalent and reliable methods for the quantification of this compound, often in conjunction with its parent drug Amiodarone, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer high specificity and sensitivity, which is crucial for distinguishing between the parent drug and its metabolites or impurities in complex biological matrices.[1]
Q2: What are the primary sources of interference in these analytical assays?
Interference can arise from several sources, including:
-
Matrix Effects: Endogenous components of the sample matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance the signal in LC-MS/MS analysis.[3] Phospholipids are a major cause of ion suppression in plasma samples.[3]
-
Structurally Related Compounds: The parent drug, Amiodarone, and other metabolites can have similar chemical structures and chromatographic behavior, leading to potential cross-reactivity or co-elution.[1][4]
-
Excipients from Dosing Vehicles: In preclinical or clinical studies, excipients used in the formulation of the dosed compound, such as Polyethylene glycol 400 (PEG400) and Tween 80, can cause significant signal interference.[5]
-
Contaminants: Impurities from solvents, reagents, or the HPLC system itself can introduce interfering peaks, often referred to as "ghost peaks".[6][7]
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are crucial for removing interfering matrix components before analysis.[8]
-
Chromatographic Separation: Optimizing the HPLC method to achieve better separation between the analyte and matrix components can significantly reduce interference.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3][8]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in the same matrix as the samples can help to account for matrix-induced changes in ionization efficiency.
Q4: My HPLC assay is showing poor peak shape and resolution. What are the likely causes and solutions?
Issues with peak shape and resolution in HPLC can stem from various factors. Common causes include problems with the mobile phase, the column, or the sample itself. For instance, an improper mobile phase pH can affect the retention of basic compounds like Monoiodoamiodarone.[9] Column degradation over time is also a frequent culprit.[6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks / Extraneous Peaks | Contaminated mobile phase or solvents.[6][7] | Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase adequately.[6] |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. | |
| Contamination from the sample matrix that is not fully resolved from the analyte. | Optimize sample clean-up procedures (e.g., SPE, LLE).[6] | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched pH between the sample solvent and the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. Adjusting the mobile phase pH can improve the peak shape for basic compounds.[9] |
| Column degradation or contamination.[6] | Use a guard column to protect the analytical column.[6] If performance degrades, wash or replace the column. | |
| Overloading of the column. | Reduce the injection volume or the concentration of the sample. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare the mobile phase accurately and ensure proper mixing. Use a gradient proportioning valve test to check for system issues. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Changes in the HPLC column.[6] | Allow for sufficient column equilibration time between runs. If the column is old, it may need to be replaced.[6] | |
| Loss of Resolution | Contamination of the mobile phase or column.[6] | Filter the mobile phase and samples before injection. Use a guard column.[6] |
| Column aging.[6] | Replace the analytical column. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effect) | Co-elution of endogenous matrix components (e.g., phospholipids, salts).[3] | Optimize sample preparation to remove interferences (e.g., SPE, LLE).[8] |
| Modify chromatographic conditions to separate the analyte from the interfering matrix components. | ||
| Utilize a stable isotope-labeled internal standard to compensate for the matrix effect.[3][8] | ||
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of the analyte. | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). |
| Matrix-induced ion suppression. | See solutions for "Ion Suppression or Enhancement". | |
| Analyte degradation in the sample or during analysis. | Investigate the stability of the analyte under the storage and analytical conditions. | |
| High Background Noise | Contamination of the mobile phase or LC-MS system. | Use high-purity solvents and reagents. Flush the system thoroughly. |
| In-source fragmentation or presence of isobaric interferences. | Optimize MS/MS transition by selecting a more specific product ion. Increase chromatographic resolution. |
Enzyme-Linked Immunosorbent Assay (ELISA)
While less common for this specific small molecule, should an immunoassay be developed, the following general troubleshooting guide can be applied.
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing or blocking. | Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time. |
| Antibody concentration is too high. | Titrate the primary or secondary antibody to determine the optimal concentration. | |
| Cross-reactivity of the detection antibody. | Run appropriate controls to check for non-specific binding.[10] | |
| No or Weak Signal | Reagents added in the incorrect order or prepared incorrectly. | Carefully follow the protocol for reagent preparation and addition. |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. | |
| Insufficient incubation times.[11] | Ensure incubation times are as recommended in the protocol. | |
| High Variability Between Replicates | Pipetting errors.[11] | Check pipette calibration and ensure proper pipetting technique. |
| Inadequate mixing of reagents.[10] | Thoroughly mix all reagents before adding them to the wells. | |
| Uneven temperature across the plate during incubation. | Ensure the plate is incubated in a temperature-controlled environment and avoid stacking plates. |
Experimental Protocols & Methodologies
General Workflow for LC-MS/MS Sample Analysis
A typical workflow for the analysis of small molecules in biological matrices using LC-MS/MS.
Logical Troubleshooting Flow for High Assay Variability
A decision tree for troubleshooting high variability in analytical assays.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Simultaneous determination of amiodarone and its major metabolite desethylamiodarone in plasma, urine and tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
Validation & Comparative
Validating the Antiarrhythmic Effects of Deiodo-Amiodarone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic effects of deiodo-amiodarone, primarily focusing on its active metabolite desethylamiodarone, against its parent drug, amiodarone, and another alternative, dronedarone. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
Amiodarone is a highly effective antiarrhythmic agent but its use is limited by a significant side-effect profile. Its primary active metabolite, desethylamiodarone, has been investigated as a potential antiarrhythmic agent with a potentially different efficacy and safety profile. This guide synthesizes findings from preclinical and clinical studies to compare the electrophysiological effects, antiarrhythmic efficacy, and safety of desethylamiodarone and amiodarone. Furthermore, a comparison with dronedarone, a non-iodinated derivative of amiodarone, is included to provide a broader perspective on alternative therapies.
Comparative Efficacy and Safety
The following tables summarize the key quantitative data from comparative studies.
Table 1: Electrophysiological Effects of Desethylamiodarone vs. Amiodarone in a Canine Model
| Parameter | Desethylamiodarone (10 mg/kg) | Amiodarone (10 mg/kg) | Key Findings |
| Myocardial Concentration (µg/g) | Significantly Higher | Lower | Desethylamiodarone accumulates more in the ventricular myocardium.[1] |
| QRS Duration Increase | Larger Increase | Smaller Increase | Desethylamiodarone has a greater effect on ventricular conduction.[1] |
| Atrial Refractory Period | Larger Increase | Smaller Increase | Desethylamiodarone shows a more pronounced effect on atrial refractoriness.[1] |
| Ventricular Refractory Period | Larger Increase | Smaller Increase | Both prolong the ventricular refractory period, with a greater effect from desethylamiodarone.[1] |
| Wenckebach Cycle Length | Smaller Prolongation | Significantly Greater Prolongation | Amiodarone has a more pronounced effect on AV nodal conduction.[1] |
Table 2: Antiarrhythmic Efficacy in a Canine Model of Myocardial Infarction
| Compound | 50% Effective Concentration (Suppression of PVCs) | Potency |
| Desethylamiodarone | 1.4 mg/liter | More Potent |
| Amiodarone | 4.6 mg/liter | Less Potent |
PVCs: Premature Ventricular Complexes[2]
Table 3: Comparative Efficacy of Dronedarone and Amiodarone for Atrial Fibrillation
| Outcome | Dronedarone vs. Placebo (Odds Ratio) | Amiodarone vs. Placebo (Odds Ratio) | Amiodarone vs. Dronedarone (Odds Ratio) |
| Recurrence of Atrial Fibrillation | 0.79 (Not Significant) | 0.12 (Significant) | 0.49 (Amiodarone Superior) |
[3]
Table 4: Safety and Tolerability of Dronedarone vs. Amiodarone
| Outcome | Dronedarone vs. Amiodarone (Odds Ratio) | Key Finding |
| Adverse Events Requiring Discontinuation | 1.81 (Amiodarone Higher) | Dronedarone is better tolerated.[3] |
| Mortality | 1.6 (Amiodarone Higher, P=0.07) | A trend towards higher mortality with amiodarone was observed.[3] |
Signaling Pathways and Mechanism of Action
Amiodarone and its metabolite, desethylamiodarone, exhibit complex electrophysiological effects by interacting with multiple cardiac ion channels. This multi-channel blockade contributes to their broad antiarrhythmic activity.
Caption: Mechanism of action of Amiodarone and Desethylamiodarone.
Experimental Protocols
Detailed methodologies for key experimental models are provided below.
Langendorff Perfused Guinea Pig Heart Model
This ex vivo model is utilized to assess the direct electrophysiological effects of compounds on the heart in the absence of systemic influences.[4][5]
Experimental Workflow:
Caption: Workflow for Langendorff perfused heart experiments.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and the hearts are rapidly excised.
-
Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.[6][7]
-
Electrophysiological Recordings: Electrodes are placed on the epicardial surface to record electrocardiograms (ECG) and monophasic action potentials.
-
Drug Administration: After a stabilization period, baseline parameters are recorded. The test compound (e.g., desethylamiodarone or amiodarone) is then infused into the perfusate at varying concentrations.
-
Data Analysis: Changes in electrophysiological parameters such as heart rate, PR interval, QRS duration, QT interval, and action potential duration are measured and compared to baseline and vehicle control.
Canine Model of Myocardial Infarction-Induced Ventricular Tachycardia
This in vivo model is used to evaluate the antiarrhythmic efficacy of compounds in a clinically relevant setting of post-infarction ventricular arrhythmias.[8][9]
Experimental Workflow:
Caption: Workflow for canine model of ventricular tachycardia.
Methodology:
-
Myocardial Infarction Induction: In anesthetized dogs, a thoracotomy is performed, and a major coronary artery (e.g., the left anterior descending artery) is occluded for a specific period, followed by reperfusion, to create an ischemic injury and subsequent myocardial scar.[10]
-
Arrhythmia Induction: After a recovery period of several days to weeks, programmed electrical stimulation is used to induce sustained ventricular tachycardia.[11]
-
Drug Administration and Efficacy Assessment: The test compound is administered intravenously, and its ability to terminate or prevent the induction of ventricular tachycardia is assessed. Dose-response relationships are often determined.
-
Data Collection: Continuous ECG and hemodynamic monitoring are performed throughout the experiment.
Conclusion
The available data suggests that desethylamiodarone is a potent antiarrhythmic agent, possibly more so than amiodarone for certain ventricular arrhythmias.[2] Its distinct electrophysiological profile, characterized by a more pronounced effect on ventricular conduction and refractoriness, warrants further investigation.[1] However, both amiodarone and desethylamiodarone have been shown to have pro-arrhythmic effects on cardiac sodium channels, with desethylamiodarone appearing to have a greater pro-arrhythmic potential in certain contexts.[12][13]
In the context of atrial fibrillation, dronedarone presents a safer alternative to amiodarone, albeit with lower efficacy.[3][14][15] The choice between these agents will depend on the specific clinical scenario, weighing the need for high efficacy against the risk of adverse events.
Further head-to-head clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of desethylamiodarone as a primary antiarrhythmic agent. Researchers and drug development professionals should consider the distinct properties of these amiodarone derivatives when designing new antiarrhythmic therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. jwatch.org [jwatch.org]
- 4. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 5. researchgate.net [researchgate.net]
- 6. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts [jove.com]
- 7. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nature of inducible ventricular tachyarrhythmias in a canine chronic myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 14. ccjm.org [ccjm.org]
- 15. Comparative efficacy of dronedarone and amiodarone for the maintenance of sinus rhythm in patients with atrial fibrillation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-reactivity of antibodies against (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity concerning the antiarrhythmic drug Amiodarone and its related compounds, including the specific methanone derivative, (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as Monoiodoamiodarone. Due to the limited availability of commercial antibodies specifically targeting Monoiodoamiodarone, this guide focuses on a well-characterized anti-Amiodarone antibody as a case study to illustrate cross-reactivity principles and provide methodologies for evaluation.
Introduction
(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone (Monoiodoamiodarone) is a significant metabolite and impurity of Amiodarone, a potent Class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[1][2] The structural similarity between Amiodarone and its metabolites necessitates a thorough evaluation of antibody specificity to ensure accurate quantification in biological matrices and to understand potential off-target effects in immunoassays.
Cross-Reactivity Data
An enzyme-linked immunosorbent assay (ELISA) was developed for the quantification of Amiodarone, and the cross-reactivity of the anti-Amiodarone antibody was assessed against its major metabolite, mono-N-desethylamiodarone.[3][4] The results are summarized in the table below.
| Compound Tested | Structure | Percent Cross-Reactivity (%) |
| Amiodarone | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | 100 |
| Mono-N-desethylamiodarone | (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone | 1.25[3][4] |
| (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone (Monoiodoamiodarone) | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | Data Not Available |
Note: Specific cross-reactivity data for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone with this anti-Amiodarone antibody is not publicly available. Researchers would need to perform their own cross-reactivity studies using the protocols outlined below.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol is adapted from the methodology described for the development of an Amiodarone-specific ELISA.[3][4]
1. Materials:
-
Microtiter plates coated with Amiodarone-protein conjugate
-
Anti-Amiodarone antibody (primary antibody)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Amiodarone standard
-
Test compounds (e.g., Monoiodoamiodarone, other metabolites)
2. Procedure:
-
Blocking: Add 200 µL of blocking buffer to each well of the coated microtiter plate and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the test compound solution (at various concentrations) or the Amiodarone standard to the wells. Then, add 50 µL of the diluted anti-Amiodarone antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the maximum signal (zero inhibitor).
-
Determine the concentration of the test compound that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Amiodarone / IC50 of Test Compound) x 100
Western Blot for Specificity Assessment
Western blotting can be used to qualitatively assess the specificity of an antibody.[5]
1. Materials:
-
Protein samples (e.g., cell lysates with and without the target compound)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Sample Preparation: Prepare protein lysates and determine protein concentration.
-
SDS-PAGE: Separate the proteins by gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Amiodarone's Mechanism of Action on Cardiac Action Potential
Amiodarone exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential.[6][7][8][9][10]
References
- 1. Amiodarone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Development of an enzyme-linked immunosorbent assay for the quantification of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Comparative Analysis of Class III Antiarrhythmics: A Focus on Amiodarone and its Congeners
A comprehensive review of the electrophysiological properties, mechanisms of action, and clinical profiles of key Class III antiarrhythmic agents. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Class III antiarrhythmic drugs are a cornerstone in the management of various cardiac arrhythmias. Their primary mechanism of action involves the blockade of potassium channels, which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1] This effect is crucial in suppressing re-entrant arrhythmias.[1] While amiodarone is arguably the most well-known and widely utilized drug in this class, several other agents, including dronedarone, sotalol, dofetilide, and ibutilide, offer different pharmacological profiles.
This guide provides a comparative analysis of these key Class III antiarrhythmics. It is important to note that while the topic of interest included "Monoiodoamiodarone," a comprehensive search of the scientific literature reveals that this compound is predominantly classified as an intermediate or impurity in the synthesis of amiodarone.[][3][4] There is a lack of available preclinical or clinical data on the electrophysiological effects, mechanism of action, or therapeutic potential of Monoiodoamiodarone as a standalone antiarrhythmic agent. Therefore, this comparison will focus on clinically established Class III drugs.
Mechanism of Action and Electrophysiological Effects
The hallmark of Class III antiarrhythmics is their ability to block the delayed rectifier potassium currents (IKr and IKs), which are critical for the repolarization phase (Phase 3) of the cardiac action potential.[5] This blockade prolongs the APD, which is reflected as a prolongation of the QT interval on the electrocardiogram (ECG).[1]
Amiodarone stands out due to its complex and multifaceted mechanism of action. In addition to its Class III effects, it also exhibits properties of Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) antiarrhythmics.[6] This broad spectrum of activity contributes to its high efficacy but also to its extensive side-effect profile.[6][7] Its active metabolite, desethylamiodarone, also contributes to its pharmacological effects and has a longer half-life.[7]
Dronedarone , a non-iodinated derivative of amiodarone, was developed to reduce the thyroid and pulmonary toxicity associated with its parent compound.[8] It also possesses multichannel blocking properties similar to amiodarone but is less potent and has a much shorter half-life.[8]
Sotalol is unique in that it combines Class III activity with non-selective beta-adrenergic blockade (Class II).[9] Its d-isomer possesses the Class III properties, while the l-isomer is responsible for the beta-blocking effects.
Dofetilide and Ibutilide are considered "pure" Class III agents, with high selectivity for the rapid component of the delayed rectifier potassium current (IKr).[9] This selectivity makes their effects more predictable but also carries a significant risk of dose-dependent QT prolongation and Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.[5][9]
Visualizing the Cardiac Action Potential and Class III Drug Action
References
- 1. Frontiers | Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation [frontiersin.org]
- 3. guidechem.com [guidechem.com]
- 4. [Monoiodoamiodarone (50 mg) ((2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone)] - CAS [85642-08-6] [store.usp.org]
- 5. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Basic and clinical pharmacology of amiodarone: relationship of antiarrhythmic effects, dose and drug concentrations to intracellular inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class III antiarrhythmic drugs amiodarone and dronedarone impair KIR2.1 backward trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A benefit-risk assessment of class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Amiodarone and its Primary Metabolite, Desethylamiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the toxicity profiles of the widely-used antiarrhythmic drug, Amiodarone, and its principal active metabolite, N-Desethylamiodarone (DEA). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key toxicity assays, and visualizations of the underlying cellular mechanisms and experimental workflows.
Executive Summary
Amiodarone is an effective antiarrhythmic agent, but its use is often limited by a wide range of adverse effects. Its major metabolite, Desethylamiodarone (DEA), accumulates in various tissues and is increasingly recognized as a significant contributor to the overall toxicity of the parent drug. Compiled evidence from multiple studies, as detailed in this guide, consistently demonstrates that Desethylamiodarone exhibits greater in vitro cytotoxicity than Amiodarone across various cell types, including pulmonary, hepatic, and thyroid cells. While both compounds can induce cellular damage, they often do so through distinct mechanisms, with Amiodarone primarily causing necrosis and DEA triggering a mix of both apoptotic and necrotic cell death pathways.
Quantitative Toxicity Data
The following tables summarize the quantitative data from comparative studies on the toxicity of Amiodarone and Desethylamiodarone.
Table 1: Cytotoxicity in Human Peripheral Lung Epithelial Cells (HPL1A)
| Parameter | Amiodarone | Desethylamiodarone | Reference |
| LC50 (Concentration causing 50% cell death) | 12.4 µM | 5.07 µM | [1] |
| Mechanism of Cell Death | Primarily Necrosis | Apoptosis and Necrosis | [2][3] |
| Effect on Propidium Iodide (PI) Positive Cells (Necrosis) | >6-fold increase at 20 µM | ~2-fold increase at 3.5 µM | [2][3] |
| Effect on Annexin V Positive Cells (Apoptosis) | >80% decrease at 10 µM | >2-fold increase at 3.5 µM | [2][3] |
| Effect on TUNEL Positive Cells (DNA Fragmentation in Apoptosis) | Not significant | >6-fold increase at 5.0 µM | [2][3] |
Table 2: Cytotoxicity in Human Thyrocytes (SGHTL-34 Cells)
| Parameter | Amiodarone | Desethylamiodarone | Reference |
| Effect on Cell Number at 50 µg/ml | ~25% decrease | Markedly reduced | [3] |
| EC50 (Concentration causing 50% cell death) | Not potent enough to determine | 6.8 ± 1.1 µg/ml | [3] |
| Cellular Morphology | Vacuolation after 4 days | Vacuolation after 4 days | [3] |
Table 3: Hepatotoxicity in Cultured Rat Hepatocytes
| Parameter | Amiodarone | Desethylamiodarone | Reference |
| General Toxicity | Less toxic | More toxic | [4] |
| LDH Release | Concentration-dependent increase | Significantly greater release than Amiodarone at the same concentration | [4] |
| Induction of Myelinoid Inclusion Bodies | Observed at subtoxic concentrations (7.6 µM) | Observed at subtoxic concentrations (8 µM) | |
| Ultrastructural Changes | Progressive swelling of mitochondria and ER, membrane disruption | Occur sooner than with Amiodarone | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Treat cells with various concentrations of Amiodarone or Desethylamiodarone for the desired duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[5]
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with Amiodarone or Desethylamiodarone, harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix the treated cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Wash the cells and analyze the fluorescence by microscopy or flow cytometry. The intensity of the fluorescent signal is proportional to the amount of DNA fragmentation.[7][8][9]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. LDH Cytotoxicity Assay [bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Verification of the Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, a mono-iodinated analogue of the antiarrhythmic drug amiodarone, often referred to as Amiodarone Impurity C. For the purpose of independent verification and to provide a broader context for researchers in drug development, its synthesis is compared with two other benzofuran-based antiarrhythmic agents: Dronedarone and Celivarone. This guide presents a summary of quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the synthetic routes.
Comparative Synthesis Data
The following table summarizes the key quantitative parameters for the synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone and the alternative compounds, Dronedarone and Celivarone. The data is compiled from patent literature and peer-reviewed publications to offer a comparative overview of the different synthetic approaches.
| Parameter | (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone | Dronedarone | Celivarone |
| Starting Material | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | 2-Butyl-5-nitrobenzofuran or p-aminophenol | 2-butyl-3-(4-hydroxybenzoyl)benzofuran |
| Key Reactions | Etherification, Iodination | Friedel-Crafts acylation, Demethylation, Etherification, Reduction, Sulfonylation | Friedel-Crafts acylation, Etherification, Iodination, Reduction |
| Number of Steps | 2 (from precursor) | 5-7 | Not explicitly detailed in publicly available literature |
| Overall Yield | Not explicitly stated in patent | ~23-40% | Not available |
| Purification Methods | Not explicitly detailed | Column chromatography, Recrystallization | Not available |
| Key Reagents | N,N-diethyl-β-chloroethylamine hydrochloride, Iodine | p-Anisoyl chloride, Pyridine HCl, N-(3-chloropropyl)dibutylamine, SnCl2, Methanesulfonyl chloride | 4-cyanobenzoyl chloride, 2-(diethylamino)ethyl chloride, Iodine, NaBH4 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the three compounds, based on the available literature.
Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
This synthesis is based on the route described in Chinese patent CN114671836A.
Step 1: Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)phenyl)methanone (Intermediate 1)
-
Dissolve (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (1 molar equivalent) in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., K2CO3, NaH) (1.0-4.0 molar equivalents).
-
Add N,N-diethyl-β-chloroethylamine hydrochloride (1.0-4.0 molar equivalents).
-
Heat the mixture to reflux and stir for a specified time (e.g., 6 hours) until the reaction is complete, monitoring by TLC.
-
After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain Intermediate 1.
Step 2: Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
-
Dissolve Intermediate 1 (1 molar equivalent) in a suitable solvent (e.g., dichloromethane, methanol).
-
Add a base (e.g., NaHCO3, pyridine) (1.0-5.0 molar equivalents).
-
Cool the mixture to a low temperature (e.g., 0°C).
-
Add a solution of elemental iodine (0.5-5.0 molar equivalents) in a suitable solvent dropwise.
-
Stir the reaction mixture at low temperature for a specified time until the reaction is complete, monitoring by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization) to obtain the final compound.
Alternative Synthesis: Dronedarone
This protocol is a generalized representation of convergent synthesis routes described in the literature.[1]
Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran
(Assuming this starting material is not commercially available, its synthesis from simpler precursors would be the initial step, which is not detailed here).
Step 2: Friedel-Crafts Acylation
-
To a solution of 2-butyl-5-nitrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3).
-
Add p-anisoyl chloride dropwise at a controlled temperature.
-
Stir the reaction mixture until completion.
-
Quench the reaction with ice-water and extract the product.
Step 3: Demethylation
-
Treat the product from Step 2 with a demethylating agent (e.g., pyridine hydrochloride) at an elevated temperature.
-
Work up the reaction to isolate the corresponding phenol.
Step 4: Etherification
-
React the phenol from Step 3 with N-(3-chloropropyl)dibutylamine in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF).
Step 5: Reduction of the Nitro Group
-
Reduce the nitro group of the product from Step 4 using a reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) to yield the corresponding amine.
Step 6: Sulfonylation
-
React the amine from Step 5 with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to obtain Dronedarone.
-
The final product can be converted to its hydrochloride salt if desired.
Alternative Synthesis: Celivarone
-
Formation of the 2-butylbenzofuran core.
-
Friedel-Crafts acylation with a protected 4-hydroxy-3-iodobenzoyl chloride derivative.
-
Alkylation of the phenolic hydroxyl group with a suitable aminoalkyl halide.
-
Modification of the substituent at the 5-position of the benzofuran ring.
Due to the lack of a verified protocol, a detailed experimental procedure for Celivarone is not provided in this guide.
Synthesis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the synthetic workflows for the target molecule and the comparator, Dronedarone.
Caption: Synthetic workflow for the target molecule.
Caption: Synthetic workflow for Dronedarone.
This guide provides a foundational comparison for the synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone and its alternatives. Researchers are encouraged to consult the primary literature and patents for more detailed information and to adapt these protocols to their specific laboratory conditions. The lack of a detailed, publicly available, and peer-reviewed synthesis for Celivarone highlights an area for potential future research and publication.
References
Benchmarking Monoiodoamiodarone's Ion Channel Blocking Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ion channel blocking activity of Monoiodoamiodarone (MIA) alongside its parent compound, Amiodarone, and other relevant antiarrhythmic drugs. While direct quantitative data for Monoiodoamiodarone is limited in publicly available literature, this document benchmarks its expected activity based on the well-characterized profiles of structurally similar compounds. The information presented is intended to provide a valuable reference for research and development in the field of cardiac electrophysiology.
Comparative Ion Channel Blocking Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Amiodarone, its active metabolite N-desethylamiodarone (DEA), and the non-iodinated analog Dronedarone across key cardiac ion channels. This data provides a baseline for predicting the potential activity of Monoiodoamiodarone.
| Compound | Ion Channel | IC50 (µM) | Test System |
| Amiodarone | hERG (Rapid Delayed Rectifier K+ Current, IKr) | 0.8 ± 0.1 | HEK293 Cells[1] |
| Late Na+ Current (INa,L) | 3.0 ± 0.9 | HEK293 Cells[1] | |
| Peak Na+ Current (INa,P) | 178.1 ± 17.2 (tonic block) | HEK293 Cells[1] | |
| L-type Ca2+ Current (ICa,L) | 0.27 (Ki) | Rat/Rabbit Myocardial Membranes[2] | |
| ATP-sensitive K+ Channel (KATP) | 0.24 | MIN6 Cells[3][4] | |
| N-desethylamiodarone (DEA) | hERG (IKr) | ~0.16 | HEK293 Cells[5] |
| Dronedarone | Multichannel Blocker | Not specified | In vitro studies[6] |
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies. This technique is the gold standard for characterizing the effects of compounds on ion channel function.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used for their neutral background, as they do not endogenously express most cardiac ion channels. These cells are stably transfected with the gene encoding the specific ion channel of interest (e.g., hERG for IKr, SCN5A for Nav1.5).
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of approximately 1 µm is filled with an internal solution that mimics the intracellular ionic composition. The external solution, or bath solution, mimics the extracellular environment.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal. This electrically isolates the patch of membrane under the pipette tip.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and chemical access to the entire cell interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage protocol is then applied to elicit the ionic current of interest. For example, to measure IKr, a depolarizing pulse is applied to open the channels, followed by a repolarizing step to measure the characteristic tail current.
-
Compound Application: The compound of interest (e.g., Amiodarone) is perfused into the bath solution at increasing concentrations. The effect of each concentration on the peak or tail current is recorded.
-
IC50 Calculation: The recorded current inhibition at each concentration is plotted to generate a dose-response curve. The IC50 value, which is the concentration of the compound that produces 50% inhibition of the maximal current, is then calculated from this curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cardiac action potential pathway, which is the primary signaling process affected by these ion channel blockers, and a typical experimental workflow for assessing ion channel blocking activity.
Caption: Cardiac Action Potential and Key Ionic Currents.
Caption: Workflow for Ion Channel Blocking Assay.
Discussion and Conclusion
Amiodarone is a well-established multi-ion channel blocker, exhibiting potent inhibition of potassium channels (hERG), as well as effects on sodium and calcium channels.[7][8][9] This broad-spectrum activity contributes to its high antiarrhythmic efficacy but also to its complex side-effect profile. Its primary metabolite, N-desethylamiodarone, is also pharmacologically active and contributes to the long-term effects of the drug.[6]
Dronedarone, a non-iodinated benzofuran derivative, was developed to reduce the thyroid and pulmonary toxicity associated with amiodarone's iodine moieties.[6] Like amiodarone, dronedarone is also a multichannel blocker.[6]
Given the lack of direct experimental data for Monoiodoamiodarone, its ion channel blocking profile is likely to be intermediate between that of amiodarone (di-iodinated) and a hypothetical non-iodinated precursor. It is plausible that MIA retains a significant portion of the multi-channel blocking activity of amiodarone, including effects on potassium, sodium, and calcium channels. The presence of a single iodine atom may influence its lipophilicity and metabolic profile compared to amiodarone, which could, in turn, affect its potency and pharmacokinetics.
Further research, specifically using patch-clamp electrophysiology on expressed cardiac ion channels, is necessary to quantitatively determine the IC50 values of Monoiodoamiodarone and fully elucidate its electrophysiological profile. Such studies will be crucial for understanding its potential as a therapeutic agent and for guiding future drug development efforts.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models [mdpi.com]
- 3. Inhibition of ATP-sensitive K+ channels and L-type Ca2+ channels by amiodarone elicits contradictory effect on insulin secretion in MIN6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The acute electrophysiological effects of amiodarone on normal and hypertrophied rat myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. Comparison of acute electrophysiological effects of amiodarone and its metabolite desethylamiodarone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Deiodo Amiodarone and its Analogs in Preclinical Research
A Comparative Guide for Researchers and Drug Development Professionals
Amiodarone, a potent class III antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias. However, its clinical utility is often hampered by a significant side effect profile, largely attributed to its iodine content and its impact on thyroid function, as well as pulmonary and hepatic toxicity. This has spurred the development of deiodinated amiodarone analogs, designed to retain the therapeutic efficacy of the parent compound while mitigating its adverse effects. This guide provides a comprehensive head-to-head comparison of deiodo amiodarone and its key analogs, supported by experimental data to inform preclinical research and drug development endeavors.
Quantitative Comparison of Performance
The following tables summarize the key performance metrics of amiodarone and its principal analogs, providing a clear comparison of their electrophysiological effects, toxicity, and receptor binding affinities.
| Compound | Electrophysiological Effects | Reference |
| Amiodarone | Prolongs action potential duration (APD), slows sinus rate, decreases Vmax. | [1][2] |
| Dronedarone | Similar electrophysiological effects to amiodarone, but more potent in prolonging APD. Does not contain iodine. | [1][2] |
| Desethylamiodarone (DEA) | The primary active metabolite of amiodarone. Potent in suppressing premature ventricular complexes. | [3] |
| KB130015 | Prolongs APD without reverse rate dependency, similar to amiodarone. | [4] |
| Compound | Cytotoxicity (IC50) | Cell Line | Reference |
| Amiodarone | ~20-50 µM | HepG2 (Hepatocytes) | [5] |
| 37.5 µM | Human Thyroid Follicles | [6] | |
| Desethylamiodarone (DEA) | 6.8 µg/ml | SGHTL-34 (Thyrocytes) | [7] |
| Compound | Thyroid Hormone Receptor (TR) Binding (IC50) | Receptor Subtype | Inhibition Type | Reference |
| Amiodarone | - | - | Noncompetitive & Competitive (β1) | [8] |
| Desethylamiodarone (DEA) | 4.7 x 10⁻⁵ M | α1 | Competitive | [9] |
| 2.7 x 10⁻⁵ M | β1 | Noncompetitive | [9] | |
| Desdiethylamiodarone (DDEA) | 3.7 x 10⁻⁵ M | α1 | Competitive | [9] |
| 1.9 x 10⁻⁵ M | β1 | Noncompetitive | [9] | |
| Desdiiodoamiodarone (DDIA) | 16.2 x 10⁻⁵ M | α1 | Competitive | [9] |
| 9.1 x 10⁻⁵ M | β1 | Noncompetitive | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic and mechanical dispersal of ventricular myocytes from adult rats, a crucial step for subsequent electrophysiological studies.
Materials:
-
Langendorff perfusion system
-
Cell isolation solution (in mmol/L): 130.0 NaCl, 5.4 KCl, 1.4 MgCl₂, 0.75 CaCl₂, 0.4 NaH₂PO₄, 5.0 HEPES, 10.0 glucose, 20.0 taurine, and 10.0 creatine (pH adjusted to 7.3 with NaOH).
-
Ca²⁺-free cell isolation solution with 0.1 mmol/L EGTA.
-
Cell isolation solution with 0.05 mmol/L Ca²⁺, 0.60 mg/ml type 1 collagenase, and 0.075 mg/ml type XIV protease.
-
Collagenase-containing isolation solution supplemented with 1% bovine serum albumin (BSA).
Procedure:
-
Euthanize the rat and rapidly excise the heart.
-
Mount the heart on a Langendorff system for retrograde perfusion at 8 ml/g heart⁻¹/min⁻¹ and 36-37 °C with the cell isolation solution until contraction stabilizes.[1]
-
Switch the perfusion to the Ca²⁺-free cell isolation solution with EGTA for 4 minutes.[1]
-
Perfuse with the collagenase and protease-containing solution for 6 minutes.[1]
-
Remove the heart from the perfusion system and carefully dissect the left ventricle.
-
Mince the ventricular tissue and gently shake it in the collagenase-containing isolation solution with BSA.
-
Filter the cell suspension at 4-minute intervals and resuspend the cells in the cell isolation solution containing 0.75 mmol/L Ca²⁺. Repeat this step four times.[1]
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique used to record ionic currents and action potentials from isolated cardiomyocytes.
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch-200B, Digidata-1321, pClamp software).
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External solution (Tyrode's solution, in mmol/L): 136.5 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.53 MgCl₂, and 5.5 HEPES-NaOH (pH 7.4).
-
Internal (pipette) solution (in mmol/L): 140 KCl, 1 MgCl₂, 5 ATP, and 5 HEPES-KOH (pH 7.3).
Procedure:
-
Prepare isolated cardiomyocytes using the protocol described above.
-
Plate the cells in a recording chamber on the microscope stage and perfuse with the external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Using the micromanipulator, carefully approach a cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
For voltage-clamp recordings, hold the membrane potential at a desired level (e.g., -40 mV) and apply voltage steps to elicit and record ionic currents.
-
For current-clamp recordings, inject current to elicit and record action potentials.[10][11][12]
Competitive Binding Assay for Thyroid Hormone Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for thyroid hormone receptors.
Materials:
-
Purified thyroid hormone receptor protein (e.g., recombinant human TRβ1).
-
Radiolabeled thyroid hormone (e.g., ¹²⁵I-T3).
-
Unlabeled thyroid hormone (T3) for standard curve.
-
Test compounds (amiodarone and its analogs).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Gamma counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled T3 standard and the test compounds.
-
In a multi-well plate, incubate a constant amount of the purified thyroid hormone receptor with a fixed concentration of ¹²⁵I-T3 and varying concentrations of either the unlabeled T3 standard or the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound ¹²⁵I-T3 from the free ¹²⁵I-T3 by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound ¹²⁵I-T3 against the concentration of unlabeled T3.
-
Determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of ¹²⁵I-T3.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the action of amiodarone and its analogs, as well as a typical experimental workflow for their evaluation.
Conclusion
The development of deiodinated amiodarone analogs represents a promising strategy to dissociate the potent antiarrhythmic effects of amiodarone from its significant toxicity profile. Preclinical data suggest that analogs such as dronedarone and KB130015 can replicate the desired electrophysiological effects of amiodarone, with dronedarone demonstrating a superior safety profile due to the absence of iodine. Further head-to-head comparative studies, utilizing the standardized experimental protocols outlined in this guide, are crucial to fully elucidate the therapeutic potential of novel deiodinated analogs and to identify lead candidates for clinical development. A thorough understanding of their interactions with key signaling pathways will be instrumental in predicting both efficacy and potential off-target effects.
References
- 1. 2.3. Isolation of ventricular myocytes [bio-protocol.org]
- 2. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 6. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of c-jun and TGF-beta 1 in Fischer 344 rats during amiodarone-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwyo.edu [uwyo.edu]
- 14. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pharmacology of Monoiodoamiodarone and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacological effects of Monoiodoamiodarone (MIA) and its well-established parent compound, Amiodarone. While extensive in vivo data exists for Amiodarone, a cornerstone in the management of cardiac arrhythmias, research on the specific in vivo effects of Monoiodoamiodarone is notably limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways associated with Amiodarone, offering a framework for future comparative studies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for Amiodarone. Due to a significant gap in the published literature, corresponding in vivo data for Monoiodoamiodarone is largely unavailable. This highlights a critical area for future research to understand the pharmacological profile of this analog.
Table 1: Comparative In Vivo Pharmacological Effects
| Parameter | Monoiodoamiodarone (MIA) | Amiodarone | Animal Model | Key Findings |
| Antiarrhythmic Efficacy | Data not available | Effective in suppressing ventricular and supraventricular arrhythmias[1] | Dogs, Rats | Reduces the incidence of ventricular fibrillation and tachyarrhythmias.[2] |
| Pulmonary Toxicity | Data not available (Des-oxo-amiodarone, a related analog, showed fibrogenic properties but appeared less potent than Amiodarone) | Induces pulmonary fibrosis, septal thickening, and inflammatory cell influx[3] | Hamsters | Causes a significant increase in lung wet weight and hydroxyproline content. |
| Cardiotoxicity | Data not available | Can induce bradycardia and QT prolongation[4][5] | Dogs | High doses can lead to lethal ventricular arrhythmias.[2] |
| Hepatotoxicity | Data not available | Can cause liver damage. | Rats | |
| Thyroid Function | Data not available | Affects thyroid function due to its iodine content.[1] | General Observation |
Table 2: Comparative In Vivo Electrophysiological Effects
| Parameter | Monoiodoamiodarone (MIA) | Amiodarone | Animal Model | Key Findings |
| QT Interval | Data not available | Prolongs the QT interval.[2] | Dogs | |
| Action Potential Duration | Data not available | Prolongs action potential duration in atrial and ventricular muscle. | Dogs | |
| Ion Channel Blockade | Data not available | Blocks IKr, IKs, Ito, IK1, IKACh, IKNa, sodium, and calcium channels.[2] | In vitro/ex vivo studies informing in vivo effects |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on in vivo studies of Amiodarone and can be adapted for comparative studies involving Monoiodoamiodarone.
Protocol 1: Assessment of Antiarrhythmic Efficacy in a Canine Model of Atrial Fibrillation
-
Animal Model: Adult mongrel dogs of either sex.
-
Induction of Atrial Fibrillation (AF):
-
Anesthetize the animals.
-
Induce AF through rapid atrial pacing.
-
-
Drug Administration:
-
Administer Monoiodoamiodarone or Amiodarone intravenously (e.g., 5-10 mg/kg) or orally (e.g., 30-50 mg/kg daily for a chronic study).
-
A control group should receive a vehicle.
-
-
Data Collection:
-
Record electrocardiograms (ECG) continuously to monitor heart rate and rhythm.
-
Measure the duration of AF episodes and the time to conversion to sinus rhythm.
-
Collect blood samples to determine plasma drug concentrations.
-
-
Endpoint Analysis:
-
Compare the efficacy of MIA and Amiodarone in converting AF to sinus rhythm and preventing AF recurrence.
-
Protocol 2: Evaluation of Pulmonary Toxicity in a Hamster Model
-
Animal Model: Male Syrian golden hamsters.
-
Drug Administration:
-
Administer a single intratracheal instillation of Monoiodoamiodarone HCl or Amiodarone HCl (e.g., 1.83 µmol).
-
A control group should receive saline.
-
-
Post-treatment Monitoring:
-
Observe animals for 21 days.
-
-
Tissue Collection and Analysis:
-
At day 21, euthanize the animals and collect lung tissue.
-
Measure lung wet weight.
-
Determine hydroxyproline content as an indicator of fibrosis.
-
Perform histological analysis to assess septal thickening, fibrosis, and inflammatory cell infiltration.
-
-
Endpoint Analysis:
-
Compare the degree of pulmonary toxicity induced by MIA and Amiodarone.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways affected by Amiodarone and a general experimental workflow for in vivo comparison. The signaling pathways for Monoiodoamiodarone have not been elucidated in the current literature.
Caption: A generalized experimental workflow for in vivo comparison of Monoiodoamiodarone and Amiodarone.
Caption: Known signaling pathways affected by Amiodarone. Effects of MIA on these pathways are unknown.
Conclusion
While Amiodarone remains a critical therapeutic agent, its use is associated with a well-documented side-effect profile. Monoiodoamiodarone, as an analog, presents an interesting candidate for investigation, with the potential for a different efficacy and toxicity profile. The significant lack of in vivo data for MIA underscores a pressing need for further research. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to design and execute studies that will elucidate the in vivo pharmacological effects of Monoiodoamiodarone, ultimately contributing to the development of safer and more effective antiarrhythmic therapies.
References
- 1. Pharmacology and pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro and in vivo evaluation of three tablet formulations of amiodarone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel now have access to a detailed guide for the proper and safe disposal of the pharmaceutical compound (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone. This guide outlines essential safety protocols, personal protective equipment (PPE) requirements, and step-by-step waste management procedures to ensure the safe handling and disposal of this halogenated organic compound.
Due to its chemical nature as a halogenated organic compound containing an iodine atom and a tertiary amine group, specific disposal procedures must be followed to mitigate environmental hazards and ensure regulatory compliance.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information. If an SDS for this specific compound is unavailable, precautions for handling halogenated organic compounds and amine-containing molecules should be strictly followed.
Personal Protective Equipment (PPE):
A comprehensive list of required PPE for handling this compound is detailed in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Double nitrile or Viton gloves are recommended.[4] Always check with the glove manufacturer for specific chemical compatibility. |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4] |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the most critical step to ensure safe disposal. This compound falls into the category of halogenated organic waste .
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][5] This container should be made of a compatible material, such as polyethylene.[4]
-
Critical "Do Not's":
Step 2: Waste Accumulation and Storage
-
Container Labeling: Before adding any waste, the container must be labeled with "Hazardous Waste," the chemical name "(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone," and the associated hazards (e.g., Toxic).[1][5]
-
Container Management: Keep the waste container securely closed when not in use.[1][5] Store the container in a designated, well-ventilated satellite accumulation area, away from heat sources and direct sunlight.[3][4]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]
Step 3: Spill Management
In the event of a small spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[1][4]
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled bag or container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [5]
Step 4: Final Disposal
-
Requesting Pickup: Once the waste container is nearly full (approximately three-quarters), arrange for its collection by your institution's licensed hazardous waste disposal service.[1]
-
Documentation: Maintain a log of the waste generated, including the chemical name and quantity.
III. Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Caption: Disposal workflow for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone. Adherence to these procedures is paramount for protecting laboratory personnel and the environment. For further questions, always consult your institution's Environmental Health and Safety department.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
Essential Safety and Handling Guide for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, a potent pharmaceutical compound. Adherence to these procedures is essential for personnel safety and environmental protection.
Compound Identification and Hazards
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods or glove boxes, are the primary means of exposure control. PPE serves as a critical secondary barrier. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Specification | Reasoning |
| Hands | Double-gloving with nitrile gloves | Prevents skin contact and absorption. Double-gloving provides additional protection in case of a breach in the outer glove. |
| Eyes | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. A face shield offers broader protection. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential for preventing inhalation of airborne powder or aerosols, especially when handling outside of a containment system. The specific cartridge type should be determined by a qualified safety professional. |
| Body | Disposable lab coat or gown with long sleeves and tight cuffs | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | Prevents injuries from spills or dropped equipment. |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial for minimizing exposure risk during handling.
3.1. Preparation
-
Designated Area: All handling of the compound must occur in a designated area with restricted access, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Decontamination: Ensure that a solution for deactivating the compound and cleaning spills is readily available. The choice of deactivating solution should be made in consultation with a safety professional.
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.
3.2. Weighing and Aliquoting
-
Containment: Perform all weighing and aliquoting of the solid compound within a containment device like a ventilated balance enclosure or a glove box to minimize the generation of airborne particles.
-
Tool Selection: Use dedicated, non-sparking tools for handling the powder.
-
Static Control: Employ static control measures, such as an ionizing bar, to prevent dispersal of the powder.
3.3. Solution Preparation
-
Solvent Handling: Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Vessel Sealing: Keep the container sealed as much as possible during dissolution.
3.4. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use with the approved deactivating solution.
-
PPE Removal: Remove PPE in the designated gowning/degowning area, being careful to avoid self-contamination. Dispose of disposable PPE as hazardous waste.
Disposal Plan
Improper disposal of iodinated compounds can harm the environment[3][4]. A comprehensive waste management plan is mandatory.
4.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, lab coats, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates from cleaning should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste down the drain[3].
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous waste.
4.2. Waste Disposal
-
All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
-
High-temperature incineration is the preferred method for the destruction of many pharmaceutical wastes[5].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.
Caption: Workflow for safe handling and disposal of potent compounds.
References
- 1. (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone British Pharmacopoeia (BP) Reference Standard 1951-26-4 [sigmaaldrich.com]
- 2. (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone | C19H17IO3 | CID 13455774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. case.edu [case.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
